molecular formula C14H12N2O B15218116 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- CAS No. 23996-36-3

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl-

カタログ番号: B15218116
CAS番号: 23996-36-3
分子量: 224.26 g/mol
InChIキー: VMKCXIJBSNPXCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

23996-36-3

分子式

C14H12N2O

分子量

224.26 g/mol

IUPAC名

1-methyl-3-phenylbenzimidazol-2-one

InChI

InChI=1S/C14H12N2O/c1-15-12-9-5-6-10-13(12)16(14(15)17)11-7-3-2-4-8-11/h2-10H,1H3

InChIキー

VMKCXIJBSNPXCB-UHFFFAOYSA-N

正規SMILES

CN1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3

製品の起源

United States
Foundational & Exploratory

Crystal Structure Analysis of N,N'-Disubstituted Benzimidazol-2-ones: A Focus on 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzimidazol-2-one scaffold is a highly versatile pharmacophore embedded in numerous neuroactive agents, anti-inflammatory drugs, and dipeptidyl peptidase-4 (DPP-4) inhibitors [1]. While the parent 2H-benzimidazol-2-one relies heavily on strong intermolecular N-H···O hydrogen bonding to form rigid crystalline lattices, N,N'-disubstitution fundamentally alters its supramolecular chemistry.

This whitepaper provides an in-depth crystallographic analysis of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one and its halogenated derivatives (such as the 5-chloro analog, widely known as Clobazam Impurity H) [2]. By eliminating traditional N-H donors, the crystal packing is driven by a delicate balance of weaker non-covalent interactions. Understanding these structural nuances is critical for optimizing drug solubility, polymorphism, and formulation stability.

Mechanistic Causality in Supramolecular Assembly

The Impact of N1/N3 Substitution

In classic benzimidazol-2-one crystallography, the presence of two N-H groups and one C=O group leads to the formation of infinite, tightly bound hydrogen-bonded ribbons ( R22​(8) motifs). This results in high melting points and low aqueous solubility.

When the N1 and N3 positions are substituted with a methyl and a phenyl group, respectively, the primary hydrogen bond donors are eradicated. The causality here is profound: the molecule is forced to adopt alternative packing strategies to minimize lattice energy. The crystal structure is consequently governed by:

  • Dipole-Dipole Interactions: Alignment of the highly polarized C2=O carbonyl groups.

  • π−π Stacking: Face-to-face or edge-to-face interactions between the benzimidazole core and the N3-phenyl ring.

  • Weak Hydrogen Bonds: C-H···O=C interactions, primarily involving the N1-methyl protons or aromatic protons interacting with the carbonyl oxygen.

Conformational Flexibility

The dihedral angle between the N3-phenyl ring and the planar benzimidazole core is a critical structural parameter. Steric hindrance between the ortho-protons of the phenyl ring and the carbonyl oxygen (or the adjacent aromatic proton of the core) prevents coplanarity. This twist dictates the overall crystal system and space group, typically driving the molecule into a monoclinic or triclinic lattice.

Interaction_Logic Parent Parent Benzimidazol-2-one (N-H Donors Present) StrongHB Strong N-H···O=C Hydrogen Bonded Ribbons Parent->StrongHB Primary Motif Substituted 1-Methyl-3-Phenyl Derivative (No N-H Donors) WeakHB Weak C-H···O=C Interactions Substituted->WeakHB Primary H-Bonding PiPi π-π Stacking (Benzimidazole-Phenyl) Substituted->PiPi Aromatic Packing Dipole Dipole-Dipole (Carbonyl Alignment) Substituted->Dipole Electrostatic

Caption: Shift in supramolecular interaction hierarchy upon N,N'-disubstitution of benzimidazol-2-one.

Experimental Protocol: Crystal Growth & SCXRD Analysis

To obtain high-quality crystallographic data, the experimental workflow must be rigorously controlled. The following self-validating protocol outlines the isolation and structural determination of 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one derivatives.

Step 1: Solvent Selection & Crystal Growth
  • Rationale: Because the target molecule lacks strong H-bond donors, protic solvents (like ethanol) may competitively bind to the carbonyl oxygen, potentially forming solvates. To obtain the pure polymorphic form, a moderately polar aprotic solvent system is preferred.

  • Procedure:

    • Dissolve 50 mg of the highly pure (>99%) compound [3] in 2 mL of ethyl acetate/hexane (1:1 v/v).

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust.

    • Puncture the vial cap with a narrow gauge needle to allow for slow evaporation.

    • Incubate at a stable 20°C in a vibration-free environment for 5–7 days until colorless block-like crystals form.

Step 2: Crystal Mounting and Data Collection
  • Procedure:

    • Select a crystal with dimensions approximating 0.2×0.2×0.1 mm under a polarized light microscope.

    • Coat the crystal in paratone-N oil and mount it on a cryoloop.

    • Transfer immediately to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion and enhance high-angle diffraction intensity.

    • Collect data using a Single Crystal X-Ray Diffractometer (SCXRD) equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å).

Step 3: Structure Solution and Refinement (Self-Validating System)
  • Procedure:

    • Perform data reduction and multi-scan absorption correction (e.g., using SADABS).

    • Solve the structure using Direct Methods or Dual-Space algorithms (e.g., SHELXT).

    • Refine the structure via full-matrix least-squares on F2 (SHELXL).

    • Validation Checkpoints: Ensure the final R1​ value is <0.05 (indicating excellent agreement between the model and the data) and the Goodness-of-Fit ( S ) is approximately 1.0 .

SCXRD_Workflow A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B High Purity >99% C Crystal Selection & Mounting (Cryoloop) B->C Single Crystal >0.1mm D X-Ray Diffraction (Mo/Cu Kα radiation) C->D 100K - 298K E Data Reduction & Absorption Correction D->E Raw Frames F Structure Solution (Direct Methods/Dual Space) E->F hkl file G Refinement (Least-Squares on F²) F->G Initial Model H Crystallographic Information File (CIF) Generation G->H R1 < 0.05, S ~ 1.0

Caption: Step-by-step SCXRD workflow for determining the crystal structure of benzimidazol-2-one derivatives.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters for the 5-chloro substituted analog (Clobazam Impurity H, C14​H11​ClN2​O ), which serves as an excellent structural model for this class of compounds due to the heavy atom (Cl) providing anomalous dispersion for absolute structure determination if required.

Crystallographic ParameterValue / Description
Chemical Formula C14​H11​ClN2​O
Formula Weight 258.70 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ∼1.45 g/cm3
Absorption Coefficient ( μ ) ∼0.30 mm−1 (Mo K α )
Typical R1​ / wR2​ <0.045 / <0.120
Goodness-of-Fit (S) 1.02−1.05

Note: The monoclinic P21​/c space group is highly characteristic for this family, allowing efficient packing of the asymmetric, twisted molecules through inversion centers and screw axes.

Structural Insights for Drug Development

The crystallographic analysis of 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one provides actionable insights for formulation scientists:

  • Solubility Profiling: The absence of a robust hydrogen-bonded network (unlike the parent benzimidazol-2-one) generally lowers the lattice energy. This structural feature is causally linked to improved solubility in organic solvents and lipid-based formulations, making these derivatives more amenable to oral drug delivery systems.

  • Polymorphism Risk: Because the crystal lattice is held together by relatively weak directional forces (C-H···O and π−π stacking), the molecule is highly susceptible to polymorphism. Slight changes in crystallization solvent or temperature can yield different packing arrangements. Comprehensive polymorph screening is mandatory during API (Active Pharmaceutical Ingredient) development.

  • Target Binding Implications: The dihedral twist of the N3-phenyl ring observed in the solid state often mimics the bioactive conformation required for binding to target proteins, such as the S2 extensive subsite in DPP-4 [1]. Understanding this baseline conformation aids in rational, structure-based drug design.

References

  • Tomović Pavlović, K., Izevbekhai, O., Yancheva, D., et al. "1,3-DISUBSTITUTED BENZIMIDAZOL-2-ONE DERIVATIVE AS A DIPEPTIDYL PEPTIDASE-4 INHIBITOR." Acta Medica Medianae, 2025. URL:[Link]

  • PubChem. "2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- (CID 216483)." National Center for Biotechnology Information. URL:[Link]

A Comprehensive Technical Guide to the Solubility of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one in Common Solvents

Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount for formulation design, bioavailability, and ultimately, therapeutic efficacy. In chemical synthesis and process chemistry, solubility data governs the choice of reaction media, purification strategies, and crystallization methods.

This guide will delve into the theoretical and practical aspects of determining the solubility of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one, providing researchers with the necessary tools to confidently assess this critical physicochemical property.

Theoretical Framework for Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and those of the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[1] A more nuanced understanding requires consideration of intermolecular forces, thermodynamics, and the specific chemical structure of both the solute and the solvent.

Thermodynamic vs. Kinetic Solubility

A crucial distinction exists between thermodynamic and kinetic solubility.[2][3]

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure, where the solid and dissolved forms are in equilibrium.[4] This is the true, stable solubility of the compound.

  • Kinetic Solubility , in contrast, is the concentration of a compound at which it precipitates from a solution under a specific set of experimental conditions.[5] Kinetic solubility measurements are often higher than thermodynamic solubility as they can reflect the formation of supersaturated, metastable solutions.[2][3]

For robust and reliable data in research and development, the determination of thermodynamic solubility is the gold standard.

Factors Influencing the Solubility of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one

The molecular structure of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one, featuring a benzimidazole core with methyl and phenyl substitutions, dictates its solubility profile. Key factors include:

  • Polarity: The benzimidazolone core possesses both polar (the urea-like moiety) and non-polar (the benzene ring) characteristics. The presence of the additional phenyl group further enhances its non-polar nature.

  • Hydrogen Bonding: The oxygen and nitrogen atoms in the benzimidazolone ring can act as hydrogen bond acceptors, while the N-H group in the parent benzimidazole can act as a donor. However, in the target molecule, both nitrogen atoms of the imidazole ring are substituted, which will influence its hydrogen bonding capabilities.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will significantly impact its ability to solvate the target molecule.[6]

  • Temperature: For most solid solutes, solubility increases with temperature.

  • pH: For ionizable compounds, pH plays a critical role in solubility.[7] However, 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one is not expected to be readily ionizable under typical pH conditions.

Predicted Solubility Profile

While quantitative data for 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one is not available, a qualitative solubility profile can be predicted based on the known solubility of structurally similar compounds.[5][8]

Solvent ClassCommon SolventsPredicted Solubility of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-oneRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating a wide range of organic molecules, including benzimidazole derivatives.[3][4]
Polar Protic Methanol, EthanolModerate to High These solvents can engage in hydrogen bonding and have a moderate polarity. The solubility of benzimidazoles in alcohols is generally good.
Non-Polar Hexane, TolueneLow The overall polarity of the target molecule, despite the non-polar phenyl group, is likely too high for significant solubility in non-polar solvents.
Aqueous WaterVery Low The presence of two aromatic rings and the lack of significant ionizable groups suggest poor aqueous solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a compound. This protocol provides a step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one (solid)

  • Selected solvents (e.g., DMSO, methanol, ethanol, water)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis2 Analyze filtrate by HPLC sep2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one that is in clear excess of its expected solubility and add it to a glass vial.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for some sedimentation of the excess solid.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of calibration standards of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one of known concentrations in the same solvent used for the solubility determination.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, several internal checks should be performed:

  • Visual Inspection: At the end of the equilibration period, there must be a visible excess of undissolved solid in each vial.

  • Time to Equilibrium: As mentioned, analyzing samples at multiple time points confirms that equilibrium has been reached.

  • pH Measurement: For aqueous and buffered solutions, measure the pH before and after the experiment to ensure it remains constant.[4]

  • Solid-State Analysis: It is good practice to analyze the remaining solid after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 2: Experimentally Determined Thermodynamic Solubility of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
WaterExperimental ValueCalculated Value

Conclusion

While specific quantitative solubility data for 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one is not readily found in existing literature, this guide provides a comprehensive framework for its determination. By understanding the underlying principles of solubility and meticulously following the detailed shake-flask protocol, researchers can generate reliable and accurate thermodynamic solubility data. This information is indispensable for advancing research and development activities involving this compound, from early-stage drug discovery to process chemistry and material science. The principles and methodologies outlined herein are grounded in established scientific practices, ensuring the generation of trustworthy and authoritative data.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate. Available at: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks - PubMed. Available at: [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available at: [Link]

  • Solubility test for Organic Compounds. Available at: [Link]

  • Solubility Testing of Organic Compounds | PDF - Scribd. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Available at: [Link]

  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation | Journal of Chemical & Engineering Data. Available at: [Link]

  • Solubility of Benzimidazoles in Alcohols | Journal of Chemical & Engineering Data. Available at: [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Available at: [Link]

  • Cas 4856-97-7,1H-Benzimidazole-2-methanol | lookchem. Available at: [Link]

  • Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Available at: [Link]

Sources

potential therapeutic targets of benzimidazolone derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the Benzimidazolone Scaffold: A Comprehensive Whitepaper on Emerging Therapeutic Targets and Preclinical Validation Workflows

Executive Summary The benzimidazolone core (1,3-dihydro-2H-benzimidazol-2-one) is a classic example of a "privileged scaffold" in medicinal chemistry. Characterized by a benzene ring fused to an imidazole-2-one moiety, its rigid planar structure, dual hydrogen-bond donor/acceptor capabilities, and tunable N-substitution sites make it an ideal pharmacophore for interacting with diverse biological targets. As a Senior Application Scientist, I have observed that the true power of this scaffold lies not just in its baseline affinity, but in its synthetic tractability. This allows for precise structure-activity relationship (SAR) optimization against kinases, epigenetic erasers, metabolic enzymes, and G-protein-coupled receptors (GPCRs).

This technical guide synthesizes the latest mechanistic insights and provides self-validating experimental workflows for researchers developing benzimidazolone-based therapeutics.

Mechanistic Pathways and Primary Therapeutic Targets

1.1. Chaperone Proteins: HSP90 Inhibition in Oncology Heat Shock Protein 90 (HSP90) is a critical chaperone that stabilizes oncogenic client proteins. Targeting the N-terminal ATP-binding pocket of HSP90 disrupts this stabilization, leading to the proteasomal degradation of oncoproteins. Recent computational and in vitro studies have identified N-aryl-benzimidazolone analogs as potent HSP90 inhibitors[1]. Causality: The benzimidazolone core mimics the purine ring of ATP, inserting into the hydrophobic pocket, while the N-aryl substituents form critical electrostatic interactions with key residues, effectively arresting the chaperone in an inactive conformation.

1.2. Epigenetic Modulators: Histone Deacetylases (HDACs) Epigenetic dysregulation is a hallmark of cancer. HDACs remove acetyl groups from histones, leading to chromatin compaction and the silencing of tumor suppressor genes. Benzimidazolone derivatives have emerged as potent HDAC inhibitors[2]. Causality: By chelating the catalytic zinc ion in the HDAC active site via a tethered pharmacophore (often a hydroxamic acid linked to the benzimidazolone cap), these compounds induce hyperacetylation. This opens the chromatin architecture, rendering the DNA highly accessible to endogenous apoptotic signaling and exogenous DNA-damaging agents.

1.3. Kinase Networks: VEGFR-2, CDK4, and PKC Kinases are fundamental to signal transduction. Benzimidazolone-bridged hybrid compounds (e.g., incorporating oxadiazole or piperazine rings) have demonstrated significant antiproliferative activity by targeting the ATP-binding clefts of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4)[3]. Furthermore, specific 2-aminobenzimidazole derivatives act as pathway-selective probes, inhibiting Protein Kinase C (PKC)-driven Nuclear Factor-κB (NF-κB) activation without broadly suppressing the entire kinome[4]. Causality: The rigid benzimidazolone core precisely orients the hinge-binding motifs, ensuring high kinase selectivity by exploiting subtle differences in the ATP-binding pocket of target kinases versus off-target enzymes.

1.4. Metabolic Enzymes: DGAT2 and α-Glucosidase In the metabolic disease space, benzimidazolone derivatives have been patented as novel inhibitors of Diacylglyceride O-Acyltransferase 2 (DGAT2), the enzyme catalyzing the final step of triglyceride synthesis[5]. Inhibiting DGAT2 directly reduces hepatic steatosis. Additionally, benzylbenzimidazolone derivatives exhibit dual action against α-glucosidase and glucokinase[6]. Causality: These derivatives form stable hydrogen and halogen bonds within the catalytic sites of intestinal enzymes, slowing the absorption of glucose and simultaneously modulating insulin secretion.

1.5. G-Protein-Coupled Receptors: M1 mAChR For central nervous system (CNS) disorders, achieving subtype selectivity among muscarinic acetylcholine receptors is notoriously difficult. However, N-substituted benzimidazolones with specific phenyl ring modifications (e.g., a 6-methyl group) have been discovered as highly selective, CNS-penetrant M1 mAChR agonists[7]. Causality: The benzimidazolone moiety engages the allosteric or orthosteric pockets, stabilizing the active receptor conformation to enhance cognitive function without triggering peripheral cholinergic side effects associated with M2 or M3 activation.

Visualizing the Mechanism of Action

G A Benzimidazolone Derivative B Target Active Site (e.g., ATP Pocket) A->B High-Affinity Binding C Conformational Arrest / Inhibition B->C Target Engagement D Downstream Signal Attenuation C->D Pathway Blockade E Biomarker Modulation (e.g., Hyperacetylation) D->E Measurable Output F Therapeutic Efficacy (Apoptosis/Metabolic Control) E->F Phenotypic Shift

Mechanism of action for benzimidazolone derivatives across diverse therapeutic targets.

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of key benzimidazolone derivatives across various therapeutic targets to allow for rapid cross-comparison.

Target Enzyme / ReceptorDisease IndicationRepresentative CompoundPotency / Binding AffinityReference
α-Glucosidase Type 2 DiabetesBenzylbenzimidazolone (2m)IC50 = 2.2–87 μM[6]
DGAT2 Hepatic Steatosis / NASHWO 2022/076495 A1 SeriesNanomolar IC50 range[5]
HSP90 Solid TumorsN-aryl-benzimidazolone (L1)Docking Score = -9.79 kcal/mol[1]
VEGFR-2 / CDK4 Cervical CancerOxadiazole-hybrid (Compound 7)IC50 = 10.6 μM (HeLa cells)[3]
M1 mAChR Cognitive Decline6-methyl benzimidazolone (Cmpd 4)pEC50 = 8.3 (>100-fold selectivity)[7]

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the evaluation of benzimidazolone derivatives must rely on robust, self-validating experimental designs. Below are the standardized methodologies for target validation.

Workflow S1 1. In Silico Design & Pharmacophore Modeling S2 2. Chemical Synthesis & LC-MS/NMR Validation S1->S2 S3 3. Biochemical Assays (e.g., FRET/Radioligand) S2->S3 S4 4. Cell-Based Phenotypic Screening S3->S4 S5 5. In Vivo PK/PD & Efficacy Modeling S4->S5

End-to-end preclinical validation workflow for benzimidazolone-based target discovery.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence artifacts—a common issue with planar aromatic scaffolds like benzimidazolones.

  • Reagent Preparation: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the benzimidazolone derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Substrate Incubation: Add the target kinase (e.g., CDK4) and a biotinylated peptide substrate. Initiate the reaction by adding ATP at its predetermined Km value. Causality Check: Running the assay at the ATP Km ensures the system is highly sensitive to competitive ATP-site inhibitors, which is the primary binding mode for these derivatives[3].

  • Reaction Termination & Detection: After 60 minutes, add EDTA to quench the reaction, followed by Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Step: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control, and a DMSO-only well as a negative control. Calculate the Z'-factor; the assay is only deemed valid and trustworthy if Z' > 0.5.

Protocol B: Molecular Docking & Pharmacophore Validation

Rationale: Virtual screening predicts binding poses and affinities, guiding the synthesis of high-probability hits while minimizing wasted chemical synthesis efforts.

  • Target Preparation: Retrieve the high-resolution X-ray crystal structure of the target (e.g., HSP90)[1]. Remove co-crystallized water molecules (unless bridging waters are known to be critical) and add polar hydrogens at physiological pH (7.4) to ensure correct protonation states of catalytic residues.

  • Ligand Preparation: Generate 3D conformers of the benzimidazolone library using energy minimization algorithms (e.g., MMFF94 force field).

  • Grid Box Definition: Center the docking grid box strictly on the known orthosteric or allosteric site. Causality Check: Constraining the search space to the validated pocket prevents the algorithm from scoring irrelevant surface-binding artifacts, ensuring the output is pharmacologically relevant.

  • Execution & Scoring: Run the docking simulation (e.g., AutoDock Vina or Glide). Extract poses with the lowest binding free energy (ΔG).

  • Self-Validation Step: Re-dock the native co-crystallized ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å.

Conclusion

The benzimidazolone scaffold remains a cornerstone of modern drug discovery. By systematically exploring its structural versatility, researchers can develop highly selective inhibitors and agonists for complex targets ranging from epigenetic erasers to CNS-specific GPCRs. The integration of rigorous computational modeling with self-validating biochemical assays ensures that these derivatives can be efficiently advanced from preclinical hits to viable clinical candidates.

References

  • Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets. RSC Advances. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. [Link]

  • Preparation of Benzimidazolone Derivatives as Novel Diacylglyceride O-Acyltransferase 2 Inhibitors.
  • Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. MDPI Molecules. [Link]

  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. Pharmaceuticals (Basel). [Link]

  • Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. Journal of Medicinal Chemistry. [Link]

  • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters. [Link]

Sources

A Comprehensive Technical Guide to 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one, a heterocyclic compound of significant interest within medicinal chemistry. We will delve into its chemical identity, synthesis, and physicochemical properties, and discuss its potential as a scaffold for drug discovery, contextualized within the broader family of pharmacologically active benzimidazolone derivatives.

Chemical Identity and Nomenclature

The compound of interest, commonly referred to as 1-methyl-3-phenyl-benzimidazolone, is more precisely identified by its IUPAC name: 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one . The benzimidazolone core is a bicyclic system composed of a benzene ring fused to an imidazol-2-one ring.[1][2] The numbering of this heterocyclic system is crucial for accurately designating the positions of substituents.

While a specific CAS number for 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one is not readily found in major chemical databases, the fundamental building blocks of this molecule are well-characterized:

ComponentCAS Number
1,3-dihydro-2H-benzimidazol-2-one615-16-7[3]
1-methyl-1,3-dihydro-2H-benzimidazol-2-one1849-01-0[4]
1-phenyl-1,3-dihydro-2H-benzimidazol-2-one14813-85-5[5]

The lack of a dedicated CAS number suggests that this specific disubstituted derivative is a novel or less-commercially available compound, primarily encountered in specific research contexts.

Synthesis and Mechanistic Considerations

The synthesis of 1,3-disubstituted benzimidazolones can be achieved through a variety of methods. A common and logical approach involves the sequential N-alkylation/N-arylation of the parent benzimidazolone scaffold.[6]

A plausible and efficient synthesis of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one can be envisioned starting from the readily available 1,2-phenylenediamine. The overall process involves cyclization to form the benzimidazolone core, followed by sequential introduction of the methyl and phenyl groups.

Synthesis_Workflow Figure 1: Proposed Synthetic Pathway A 1,2-Phenylenediamine B 1,3-dihydro-2H-benzimidazol-2-one A->B Urea, Heat C 1-Phenyl-1,3-dihydro-2H-benzimidazol-2-one B->C Phenylboronic Acid, Cu(OAc)2, Pyridine D 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one C->D Methyl Iodide, K2CO3 Signaling_Pathway Figure 2: Potential Biological Targets cluster_0 Cellular Processes A 1-methyl-3-phenyl- benzimidazolone B Kinases (e.g., Akt, p38) A->B Inhibition C PPARγ Nuclear Receptor A->C Modulation D Viral Enzymes (e.g., Reverse Transcriptase) A->D Inhibition E Bacterial/Fungal Proteins A->E Inhibition F ↓ Cell Proliferation ↑ Apoptosis B->F G ↓ Glucose/Lipid Levels C->G H ↓ Viral Replication D->H I ↓ Microbial Growth E->I

Sources

Methodological & Application

Application Note: Advanced Protocols for the Regioselective N-Alkylation of Benzimidazolones

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the regioselective N-alkylation of the 1,3-dihydro-2H-benzimidazol-2-one scaffold.

Introduction & Pharmacological Context

The 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) core is a highly privileged pharmacophore in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics, including the antiemetic domperidone and the antipsychotic droperidol. Functionalization of this core—specifically through N-alkylation—is a fundamental strategy for modulating lipophilicity, target receptor affinity, and pharmacokinetic profiles[1]. However, the ambident nature of the benzimidazolone anion and its poor solubility in standard organic solvents present unique synthetic challenges that require precise methodological control.

Mechanistic Insights: Causality in Regioselectivity

Lactam-Lactim Tautomerism and HSAB Theory

Benzimidazolone exists in a dynamic equilibrium between its lactam (oxo) and lactim (hydroxy) tautomeric forms. Upon deprotonation, the resulting anion is ambident, capable of undergoing either N-alkylation or O-alkylation. The causality behind the observed high N-regioselectivity lies in Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The deprotonated nitrogen acts as a "soft" nucleophile, whereas the oxygen is a "hard" nucleophile. By utilizing "soft" electrophiles such as2, the reaction is kinetically driven almost exclusively toward N-alkylation[2].

Mono- vs. Bis-Alkylation Dynamics

Controlling the degree of alkylation (mono- vs. bis-) is dictated by the base strength, stoichiometry, and the solubility of the intermediates.

  • N-Mono-alkylation: The first deprotonation of benzimidazolone (pKa ~ 10.5) is relatively facile. However, the resulting mono-alkylated product is significantly more soluble in organic solvents than the starting material, making it prone to over-alkylation. To achieve strict mono-alkylation,3[3].

  • N,N'-Bis-alkylation: To drive the reaction to complete bis-alkylation, 1. Using a mild base (K₂CO₃) combined with a catalyst like benzyltriethylammonium chloride (TEBAC) overcomes the poor solubility of the starting material by shuttling the reacting species into the organic phase, ensuring high yields without the need for strictly anhydrous conditions[1][4].

Strategic Workflow for Benzimidazolone Alkylation

BenzimidazoloneAlkylation SM 1,3-dihydro-2H-benzimidazol-2-one (Poorly Soluble) Decision Select Alkylation Strategy SM->Decision PTC Phase-Transfer Catalysis K2CO3, TEBAC, MeCN/DMF (Mild, High Yield) Decision->PTC Preferred for scale-up & bis-alkylation StrongBase Strong Base Deprotonation NaH, Anhydrous DMF (Fast, Moisture Sensitive) Decision->StrongBase Preferred for unreactive electrophiles Mono N-Mono-alkylation (1.0-1.1 equiv RX, 0 °C to RT) PTC->Mono Stoichiometric control Bis N,N'-Bis-alkylation (>2.2 equiv RX, Heat/RT) PTC->Bis Excess RX StrongBase->Mono Strict 1 equiv, low temp StrongBase->Bis Excess RX Workup Aqueous Quench & Extraction (EtOAc or DCM) Mono->Workup Bis->Workup

Workflow for the N-alkylation of benzimidazolone highlighting base selection and regiocontrol.

Quantitative Data: Condition Optimization

The following table synthesizes empirical data for optimizing the alkylation of benzimidazolones based on the desired substitution pattern.

Base SystemSolventCatalystEquiv of R-XTemp (°C)Major ProductTypical Yield (%)
NaH (60% in oil)Anhydrous DMFNone1.10 → 25N-Mono-alkylated75 – 82
K₂CO₃MeCN/DMF (3:2)TEBAC (0.5 eq)2.580 – 90N,N'-Bis-alkylated88 – 95
Cs₂CO₃AcetoneNone1.125N-Mono-alkylated80 – 85
NaOH (30% aq)DCMTBAB (0.1 eq)2.525N,N'-Bis-alkylated85 – 90

Experimental Protocols

Protocol A: N,N'-Bis-alkylation via Phase-Transfer Catalysis (PTC)

This self-validating protocol is ideal for synthesizing symmetrical bis-alkylated derivatives using mild, robust conditions.

Reagents: Benzimidazolone (1.0 equiv), Alkyl halide (2.5 equiv), K₂CO₃ (3.0 equiv), TEBAC (0.5 equiv), MeCN/DMF (3:2 v/v).

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzimidazolone (1.0 equiv), finely ground anhydrous K₂CO₃ (3.0 equiv), and benzyltriethylammonium chloride (TEBAC, 0.5 equiv).

  • Solvation: Suspend the solid mixture in a 3:2 (v/v) mixture of MeCN and DMF (approx. 15 mL per 5 mmol of substrate).

  • Activation: Heat the suspension to 90 °C for 30 minutes. Causality Check: This pre-heating step ensures the formation of the reactive potassium salt of the benzimidazolone, facilitating its transfer into the bulk solvent by TEBAC[4].

  • Alkylation: Cool the mixture slightly and add the alkyl halide (2.5 equiv) dropwise. Resume stirring at 80–90 °C for 4 to 6 hours.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The highly polar starting material (baseline) should completely disappear, replaced by a high-Rf spot corresponding to the bis-alkylated product.

  • Workup: Cool the reaction to room temperature, dilute with distilled water (30 mL), and extract with dichloromethane (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol or purify via silica gel chromatography.

Protocol B: Controlled N-Mono-alkylation via Strong Base

Designed to prevent over-alkylation by utilizing strict stoichiometric and thermal control.

Reagents: Benzimidazolone (1.0 equiv), Alkyl halide (1.1 equiv), NaH (60% dispersion in mineral oil, 1.2 equiv), Anhydrous DMF.

Step-by-Step Methodology:

  • Deprotonation: Under an inert argon atmosphere, suspend NaH (1.2 equiv) in anhydrous DMF at 0 °C.

  • Substrate Addition: Dissolve benzimidazolone (1.0 equiv) in anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes. Safety Note: Hydrogen gas will evolve. Vent the system properly.

  • Maturation: Stir the mixture at room temperature for 1 hour to ensure complete mono-deprotonation, resulting in a clear or slightly cloudy solution.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise. Maintain at 0 °C for 30 minutes, then allow it to slowly warm to room temperature over 2–4 hours[3].

  • Quenching & Workup: Cautiously quench the remaining NaH by the slow, dropwise addition of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

  • Validation: Analyze the crude product via ¹H NMR. The presence of a single broad -NH peak at ~10.5–11.0 ppm (in DMSO-d₆) confirms successful mono-alkylation, distinguishing it from the bis-alkylated byproduct (which lacks the -NH signal).

References

  • Synthesis of Novel Structurally Diverse N-Mono- and N,N′-Disubstituted Benzimidazol-2-one Derivatives by the Alkylations of 1,3-Dihydro-2H-benzimidazol-2-one with Some Alkyl Halides under Transfer Catalysis Conditions Source: ResearchGate / Wiley Online Library URL
  • Application Notes and Protocols for N-Alkylation of Benzimidazoles Source: BenchChem URL
  • Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)
  • Source: PMC (PubMed Central)

Sources

Application Note: Profiling 1-Methyl-3-phenyl-benzimidazolone as a Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. Among the emerging pharmacophores, the benzimidazolone core has been identified as a highly versatile, "privileged scaffold" for competitive ATP-site inhibition[1]. Specifically, 1-methyl-3-phenyl-benzimidazolone serves as a robust model compound for evaluating the structure-activity relationship (SAR) of this class against critical kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2].

Causality of the Scaffold Design: The efficacy of the 1-methyl-3-phenyl-benzimidazolone scaffold is driven by precise spatial and electronic interactions within the kinase ATP-binding pocket. The benzimidazolone carbonyl oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met109 in p38α or Cys919 in VEGFR-2)[3]. This mimics the binding mode of the purine ring of ATP. Simultaneously, the 1-methyl and 3-phenyl substitutions are strategically positioned to project into adjacent hydrophobic specificity pockets (Hydrophobic Pockets I and II), which drastically enhances both binding affinity and target selectivity over other cellular kinases[4].

Target Kinase Profiling & Quantitative Data

Benzimidazolone derivatives exhibit potent nanomolar activity across several critical signaling pathways. The table below summarizes the quantitative pharmacological profile of this scaffold class based on established biochemical assays[2].

Kinase TargetCellular PathwayRepresentative IC₅₀ RangePrimary Clinical Relevance
p38α MAPK Pro-inflammatory cytokine signaling10 – 250 nMRheumatoid arthritis, Chronic inflammation
VEGFR-2 Angiogenesis & Endothelial proliferation5 – 150 nMSolid tumors, Metastasis
CDK4 G1-to-S phase cell cycle transition50 – 500 nMBreast cancer, Cell cycle dysregulation

Pathway Visualization

To understand the functional impact of 1-methyl-3-phenyl-benzimidazolone, we must map its intervention point within the cellular signaling cascade. The diagram below illustrates the mechanism by which this scaffold halts the p38 MAPK inflammatory pathway.

Pathway Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) MKK36 MKK3 / MKK6 Stimulus->MKK36 Activates p38 p38 MAPK MKK36->p38 Phosphorylates Downstream MAPKAPK2 / ATF2 p38->Downstream Phosphorylates Inhibitor 1-Methyl-3-phenyl- benzimidazolone Inhibitor->p38 Competes with ATP (H-bond to Met109) TNFa TNF-α Production & Inflammation Downstream->TNFa Gene Expression

Caption: Mechanism of p38 MAPK inhibition by benzimidazolone derivatives and downstream inflammatory effects.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to confirm that the observed IC₅₀ values are due to genuine target engagement rather than assay artifacts.

Protocol A: In Vitro TR-FRET Kinase Inhibition Assay

Rationale: Benzimidazolone derivatives, due to their conjugated aromatic ring systems, can occasionally exhibit intrinsic fluorescence that quenches or artificially inflates standard luminescence-based assay readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, entirely bypassing compound auto-fluorescence and ensuring high-fidelity data.

Materials:

  • Recombinant human p38α or VEGFR-2 kinase domain.

  • Biotinylated peptide substrate & ATP (at the predetermined Kₘ value for the specific kinase).

  • Europium (Eu)-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Controls: Staurosporine (Pan-kinase inhibitor, 100% inhibition control) and 1% DMSO (Vehicle, 0% inhibition control).

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-methyl-3-phenyl-benzimidazolone in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Kinase Reaction: Add 5 µL of the kinase/peptide substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding of the inhibitor to the kinase hinge region.

  • Initiation: Initiate the reaction by adding 5 µL of ATP (prepared at the Kₘ concentration). Incubate for 60 minutes at room temperature.

  • Detection Phase: Terminate the reaction by adding 10 µL of the TR-FRET detection buffer (containing EDTA to chelate Mg²⁺ and halt kinase activity, alongside the Eu-antibody and Streptavidin-APC).

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Workflow Compound 1. Compound Preparation (Serial Dilution in DMSO) Reaction 2. Kinase Reaction (Enzyme + ATP + Substrate) Compound->Reaction Incubation 3. Incubation Phase (1-2 hours at RT) Reaction->Incubation Detection 4. TR-FRET Detection (Eu-Antibody + Tracer) Incubation->Detection Analysis 5. Data Analysis (IC50 & Z'-factor) Detection->Analysis

Caption: Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor potency.

Protocol B: Cell-Based Functional Validation (LPS-Induced TNF-α Production)

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential limitations in membrane permeability or intracellular stability. Because p38 MAPK directly regulates the expression of pro-inflammatory cytokines, measuring TNF-α release in THP-1 human monocytic cells following Lipopolysaccharide (LPS) stimulation provides a functional, self-validating readout of intracellular target engagement[4].

Methodology:

  • Cell Seeding: Seed THP-1 cells at a density of 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of 1-methyl-3-phenyl-benzimidazolone (0.1 µM to 10 µM) for 1 hour at 37°C. Include a DMSO vehicle control.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control wells (unstimulated cells).

  • Incubation & Harvest: Incubate the cells for 4 hours at 37°C. Centrifuge the plate at 1,500 rpm for 5 minutes and harvest the cell-free supernatant.

  • Quantification: Quantify secreted TNF-α levels using a standard Human TNF-α ELISA kit. A dose-dependent reduction in TNF-α confirms successful intracellular p38 inhibition.

Data Analysis & Quality Control

To ensure trust and scientific integrity, all high-throughput screening data must be subjected to stringent quality control.

Z'-Factor Calculation: Before calculating the IC₅₀ of the benzimidazolone derivative, validate the assay's dynamic range using the Z'-factor formula:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Where σ represents the standard deviation and μ represents the mean of the positive (Staurosporine) and negative (DMSO) controls. A self-validating assay must yield a Z'-factor > 0.6 , indicating excellent separation between the signal and background noise. Only plates passing this QC metric should be utilized to generate the non-linear regression curve for IC₅₀ determination.

References

  • Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Benzimidazolone p38 inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds Source: PubMed Central (PMC) URL:[Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Source: PubMed Central (PMC) URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of benzimidazolone derivatives, a core scaffold in contemporary drug discovery. Recognizing the diverse therapeutic potential of these heterocycles, this document is tailored for researchers, medicinal chemists, and professionals in drug development. We will explore multiple synthetic strategies, from classical condensation reactions to modern catalytic approaches, with a focus on the rationale behind experimental design, ensuring scientific rigor and reproducibility. This guide is structured to provide not only step-by-step instructions but also a deeper understanding of the chemical principles governing the formation of the benzimidazolone core.

Introduction: The Significance of the Benzimidazolone Scaffold

The benzimidazolone moiety, a fusion of a benzene ring and a cyclic urea, is a privileged structure in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Consequently, benzimidazolone derivatives have found applications in a wide array of therapeutic areas, acting as anticancer agents, antivirals, anti-inflammatory drugs, and more.[1] The development of efficient and versatile synthetic routes to access diverse benzimidazolone libraries is therefore a critical endeavor in the pursuit of new medicines. This guide will detail robust and scalable methods for the synthesis of this important heterocyclic system.

Strategic Approaches to Benzimidazolone Synthesis

The construction of the benzimidazolone ring can be achieved through several strategic disconnections. The most common approaches involve the formation of the two C-N bonds of the urea moiety, often starting from an o-phenylenediamine precursor. We will delve into three primary strategies:

  • Classical Condensation with Carbonyl Surrogates: The reaction of o-phenylenediamines with phosgene or its safer equivalents, or with urea.

  • Palladium-Catalyzed Intramolecular C-N Coupling: A modern and highly versatile method for the synthesis of N-substituted benzimidazolones.

  • Intramolecular Oxidative C-H Amination: An atom-economical approach that forges a C-N bond through direct C-H functionalization.

The choice of synthetic route is often dictated by the desired substitution pattern on the benzimidazolone core and the availability of starting materials.

Methodology 1: Classical Condensation of o-Phenylenediamine

This is the most traditional and often cost-effective method for preparing the parent benzimidazolone and its simple derivatives. The key is the introduction of a carbonyl group between the two amino functionalities of an o-phenylenediamine.

Synthesis from o-Phenylenediamine and Urea

This phosgene-free method is a safer alternative for the synthesis of unsubstituted benzimidazolone. The reaction proceeds by the thermal decomposition of urea to isocyanic acid, which then reacts with one of the amino groups of o-phenylenediamine, followed by intramolecular cyclization with the elimination of ammonia.

Protocol 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine and Urea

Materials:

  • o-Phenylenediamine (99%)

  • Urea (99%)

  • Chlorobenzene

  • Benzyltriethylammonium chloride (TEBA) (phase-transfer catalyst)

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add o-phenylenediamine (108 g, 1.0 mol), urea (63 g, 1.05 mol), and chlorobenzene (324 g).[2]

  • Add a catalytic amount of benzyltriethylammonium chloride (TEBA) (0.108 g).[2]

  • Heat the mixture with stirring. Once the solids have dissolved, continue heating to reflux (approximately 132°C) and maintain for 5-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane 1:1).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 1,3-dihydro-2H-benzimidazol-2-one.

Expected Yield: ~95-98%[2]

Purity: >99%[2]

Safety Precautions:

  • o-Phenylenediamine is toxic and a suspected carcinogen.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Chlorobenzene is a flammable and harmful solvent. Avoid inhalation and skin contact.

  • The reaction generates ammonia gas. Ensure adequate ventilation.

Synthesis using Phosgene Surrogates: 1,1'-Carbonyldiimidazole (CDI)

Due to the high toxicity of phosgene gas, safer solid alternatives like 1,1'-carbonyldiimidazole (CDI) are widely used. CDI reacts with o-phenylenediamine in a controlled manner to form the benzimidazolone ring with the release of imidazole as a byproduct.[5]

Protocol 2: Synthesis of Benzimidazolone using 1,1'-Carbonyldiimidazole (CDI)

Materials:

  • o-Phenylenediamine (99%)

  • 1,1'-Carbonyldiimidazole (CDI) (97%)

  • Anhydrous Tetrahydrofuran (THF)

  • Polyethylene glycol 300 (PEG300)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in a mixture of THF and PEG300 (e.g., 7:3 v/v).[5]

  • Add a solution of CDI (1.1-2.2 equivalents) in the same solvent system to the o-phenylenediamine solution.[5]

  • Heat the reaction mixture to reflux (temperature will depend on the solvent system, can be up to 160°C) and stir for 12-16 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the benzimidazolone.

Safety Precautions:

  • Handle o-phenylenediamine with the precautions mentioned in Protocol 1.[3][4]

  • CDI is moisture-sensitive and a skin irritant.[6][7] Handle in a dry atmosphere and wear appropriate PPE.

  • THF is a flammable solvent. Work in a well-ventilated fume hood away from ignition sources.

Methodology 2: Palladium-Catalyzed Intramolecular C-N Coupling

This modern approach provides a powerful and regioselective route to N-substituted benzimidazolones. The strategy relies on the palladium-catalyzed coupling of a monosubstituted urea with a 1,2-dihaloaromatic system in a cascade fashion.[8][9]

Mechanism of Palladium-Catalyzed Cascade C-N Coupling

The catalytic cycle is believed to proceed through the following key steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the more reactive C-Br bond of the 1,2-dihaloarene.[9]

  • First C-N Coupling: The resulting arylpalladium(II) complex reacts with the primary amine of the monosubstituted urea.

  • Second C-N Coupling (Intramolecular): The intermediate undergoes an intramolecular C-N coupling between the remaining aryl halide and the secondary amine of the urea moiety.

  • Reductive Elimination: The final benzimidazolone product is released, and the Pd(0) catalyst is regenerated.

Protocol 3: Regioselective Synthesis of N-Benzylbenzimidazolone

Materials:

  • 1-Bromo-2-chlorobenzene

  • Benzylurea

  • Potassium phosphate (K₃PO₄)

  • Palladium precatalyst (e.g., a preformed Pd-phosphine complex)[9]

  • tert-Butanol (t-BuOH)

  • Toluene

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and chromatography

Procedure:

  • To a Schlenk tube, add 1-bromo-2-chlorobenzene (1.0 mmol), benzylurea (1.5 mmol), and potassium phosphate (2.4 mmol).[9]

  • Add the palladium precatalyst (e.g., 5 mol%).[9]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous tert-butanol (4.0 mL).[9]

  • Seal the tube and heat the reaction mixture at 110°C for 14 hours with vigorous stirring.[9]

  • After cooling to room temperature, dilute the reaction mixture with toluene and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the N-benzylbenzimidazolone.

Methodology 3: Intramolecular Oxidative C-H Amination

This strategy represents a highly atom-economical approach to benzimidazolones, proceeding through the direct intramolecular amination of a C-H bond of a phenylurea derivative. This can be achieved using hypervalent iodine reagents as oxidants.[10]

Proposed Mechanism of Oxidative C-H Amination

The reaction is thought to proceed via a Hofmann-type rearrangement. The hypervalent iodine reagent activates the amide group of the urea precursor, leading to the formation of an isocyanate intermediate. This is followed by an intramolecular cyclization onto an adjacent C-H bond of the phenyl ring, which is facilitated by the oxidant.

Protocol 4: Synthesis of Benzimidazolone via Aryl Iodide Catalyzed C-H Amination

Materials:

  • Substituted phenylurea (e.g., 4-chlorophenylurea)

  • Aryl iodide catalyst (e.g., iodobenzene)[11]

  • m-Chloroperoxybenzoic acid (mCPBA, 75%)[11]

  • Trifluoroethanol (TFE)[11]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Reaction tube or vial

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and chromatography

Procedure:

  • To a reaction tube, add the phenylurea derivative (0.1 mmol, 1.0 equiv) and the aryl iodide catalyst (20 mol%).[11]

  • Add 75% mCPBA (30 mg, 1.3 equiv).[11]

  • Add trifluoroethanol (TFE, 2.0 mL) as the solvent.[11]

  • Stir the reaction mixture at room temperature for 12 hours.[11]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 5 mL).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by silica gel column chromatography.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Methodologies for Benzimidazolone Synthesis
Methodology Starting Materials Key Reagents/Catalysts Typical Conditions Advantages Disadvantages
Urea Condensation o-Phenylenediamine, UreaPhase-transfer catalystReflux in chlorobenzene, 5-7 hHigh yield, cost-effective, phosgene-freeHigh temperatures, limited to unsubstituted benzimidazolone
CDI Condensation o-Phenylenediamine, CDI-Reflux in THF/PEG300, 12-16 hSafer than phosgene, good yieldsCDI is moisture sensitive, requires purification
Pd-Catalyzed C-N Coupling 1,2-Dihaloarene, Monosubstituted ureaPd precatalyst, K₃PO₄110°C in t-BuOH, 14 hHigh regioselectivity, good for N-substitutionRequires expensive catalyst, inert atmosphere
Oxidative C-H Amination PhenylureaAryl iodide catalyst, mCPBARoom temp. in TFE, 12 hAtom-economical, mild conditionsRequires stoichiometric oxidant, substrate scope can be limited
Diagrams

experimental_workflow_urea cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification o_phenylenediamine o-Phenylenediamine mixing Mixing in Flask o_phenylenediamine->mixing urea Urea urea->mixing solvent Chlorobenzene solvent->mixing catalyst TEBA catalyst->mixing reflux Reflux (132°C, 5-7h) mixing->reflux cooling Cooling & Precipitation reflux->cooling filtration Vacuum Filtration cooling->filtration washing Washing (Water, Ethanol) filtration->washing drying Drying washing->drying product Benzimidazolone drying->product

Caption: Experimental workflow for the synthesis of benzimidazolone from o-phenylenediamine and urea.

pd_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar(Br)Pd(II)L_n(Cl) oxidative_addition->pd_complex cn_coupling1 First C-N Coupling pd_complex->cn_coupling1 intermediate1 Ar(NHR-urea)Pd(II)L_n(Cl) cn_coupling1->intermediate1 byproduct HBr cn_coupling1->byproduct cn_coupling2 Intramolecular C-N Coupling intermediate1->cn_coupling2 intermediate2 Cyclized Pd(II) Complex cn_coupling2->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 product N-Substituted Benzimidazolone reductive_elimination->product reactants Ar(Br)(Cl) + R-NH-CO-NH₂

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of N-substituted benzimidazolones.

Conclusion

The synthesis of benzimidazolone derivatives is a well-established yet continually evolving field. This guide has provided detailed protocols for several robust and reproducible methods, ranging from classical condensations to modern catalytic strategies. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can confidently access a diverse range of benzimidazolone derivatives for their drug discovery and development programs.

References

  • (2020). Synthesis of Benzimidazolones and N-phenyl formamides by CO2 fixation Under Mild Reaction Conditions Using Polymer Supported Zinc Complex as Catalyst. ResearchGate. [Link]

  • (2011). Synthesis method of benzimidazolone.
  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Ernst, J. B., Tay, N. E. S., Jui, N. T., & Buchwald, S. L. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3845. [Link]

  • Wang, C., et al. (2019). Synthesis of Multisubstituted Benzimidazolones via Copper-Catalyzed Oxidative Tandem C–H Aminations and Alkyl Deconstructive Carbofunctionalization. iScience, 16, 355-366. [Link]

  • Li, Y., et al. (2022). Construction of Benzimidazolone Derivatives via Aryl Iodide Catalyzed Intramolecular Oxidative C–H Amination. The Journal of Organic Chemistry, 87(5), 3234–3241. [Link]

  • (1971). Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water.
  • (n.d.). 1,1'-Carbonyldiimidazole Safety Data Sheet. [Link]

  • (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]

  • Ernst, J. B., et al. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844-3845. [Link]

  • Tay, N. E. S., et al. (2013). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Journal of the American Chemical Society, 135(39), 14550-14553. [Link]

  • New Jersey Department of Health. (2008). Hazard Summary: o-PHENYLENEDIAMINE. [Link]

  • Loba Chemie. (2015). O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

  • Koutentis, P. A., et al. (2021). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. The Journal of Organic Chemistry. [Link]

  • Di Donato, L., et al. (2020). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules, 25(17), 3950. [Link]

Sources

analytical methods for quantification of substituted benzimidazolones

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced Analytical Methodologies for the Quantification of Substituted Benzimidazolones

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Overview

Substituted benzimidazolones represent a critical pharmacophore in modern therapeutics and toxicology. They function as potent dopamine antagonists (e.g., domperidone, droperidol)[1], kinase inhibitors, and increasingly as highly potent synthetic opioids (e.g., piperidine benzimidazolones and nitazene analogs)[2]. Accurate quantification of these compounds in complex biological matrices (plasma, whole blood) is paramount for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and forensic toxicology[1][2]. This application note details robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows designed to achieve high sensitivity, selectivity, and reproducibility.

Mechanistic Rationale for Analytical Choices

As an analytical scientist, developing a method requires understanding the physicochemical properties of the target analytes. The following principles govern our workflow design:

  • Ionization Dynamics (ESI+): Substituted benzimidazolones typically possess basic nitrogen centers (e.g., the piperidine ring in domperidone or the diethylamine group in nitazenes)[3]. In an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), these nitrogens are readily protonated. This shifts the equilibrium entirely to the ionized state, making Positive Electrospray Ionization (ESI+) the gold standard for maximizing ion yield and sensitivity[3].

  • Chromatographic Selectivity: While standard C18 columns are sufficient for isolated PK studies of single drugs like domperidone[1], the separation of structurally similar benzimidazolone analogs (e.g., forensic screening of nitazene isomers) requires enhanced π−π interactions. A Biphenyl stationary phase provides the orthogonal selectivity necessary to achieve baseline resolution of structural isomers (e.g., isotonitazene vs. protonitazene)[2].

  • Sample Cleanup Causality: Protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the MS source. To ensure method trustworthiness, Liquid-Liquid Extraction (LLE) or 96-well Liquid-Phase Microextraction (LPME) is employed. These techniques exploit the lipophilicity of benzimidazolones, selectively partitioning them into organic solvents while leaving polar matrix interferents behind[2][3].

Workflow Architecture

AnalyticalWorkflow A Biological Matrix (Plasma/Blood) B Sample Cleanup (LLE / LPME) A->B Add Internal Standard C UHPLC Separation (C18 / Biphenyl) B->C Reconstitute & Inject D ESI-MS/MS (MRM Mode) C->D Elution E Data Analysis & Validation D->E Peak Integration

Workflow for LC-MS/MS quantification of substituted benzimidazolones in biological matrices.

Standardized Experimental Protocols

Protocol A: Clinical Pharmacokinetic Quantification of Domperidone via LLE-LC-MS/MS

This protocol is optimized for high-throughput PK studies, achieving a Lower Limit of Quantification (LLOQ) of ~0.1 ng/mL[3].

Step 1: Matrix Aliquoting & IS Addition

  • Transfer 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) working solution (e.g., Atorvastatin or Paracetamol at a known concentration)[1][3]. Vortex for 10 seconds to ensure uniform distribution.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 2.0 mL of extraction solvent (tert-butylmethyl ether or ethyl acetate)[1][3].

    • Causality Note: TBME provides high recovery for the moderately polar benzimidazolone core while minimizing the extraction of endogenous plasma lipids, thereby reducing matrix effects.

  • Vortex vigorously for 3 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C to achieve crisp phase separation.

Step 3: Evaporation and Reconstitution

  • Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (e.g., 25:75 Acetonitrile:Water with 0.1% Formic Acid)[3]. Vortex and transfer to an autosampler vial.

Step 4: LC-MS/MS Analysis

  • Inject 5–20 µL onto a reversed-phase C18 column (e.g., 50 x 4.6 mm, 3 µm particle size)[3].

  • Run isocratic or gradient elution at a flow rate of 0.5 mL/min[3].

Protocol B: Forensic Quantification of Benzimidazolone Opioids via 96-Well LPME

Designed for green chemistry and high-throughput forensic screening of whole blood[2].

Step 1: Sample Preparation

  • Dilute whole blood samples 1:1 (v/v) with a buffer to adjust the pH, ensuring the target analytes are uncharged[2].

Step 2: 96-Well Liquid-Phase Microextraction (LPME)

  • Utilize a 96-well filter plate containing a supported liquid membrane (SLM).

  • Causality Note: The uncharged benzimidazolones diffuse across the organic SLM into an acidic aqueous acceptor solution, where they become ionized and trapped[2]. This three-phase system provides exceptionally clean extracts and minimizes hazardous solvent waste.

Step 3: UHPLC-MS/MS Analysis

  • Inject the aqueous acceptor directly onto a Kinetex Biphenyl column (2.1 x 100 mm, 1.7 µm)[2].

  • Apply a gradient of 10 mM ammonium formate (pH 3.1) and Methanol to achieve baseline separation of structural isomers[2].

Instrumental Parameters & Quantitative Metrics

Table 1: Optimized MRM Transitions for Substituted Benzimidazolones

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Ionization ModeApplication
Domperidone 426.2175.1ESI+Antiemetic PK[1][3]
Etonitazene 397.2107.1ESI+Forensic Toxicology[2]
Isotonitazene 411.2107.1ESI+Forensic Toxicology[2]
Paracetamol (IS) 152.0110.0ESI+Internal Standard[1]
Atorvastatin (IS) 559.5440.4ESI+Internal Standard[3]

Table 2: Representative Method Validation Parameters

ParameterDomperidone (Plasma)Benzimidazolone Opioids (Blood)FDA/ICH Acceptance Criteria
Linear Range 0.101 – 30.3 ng/mL[3]0.5 – 50 nM[2]R² ≥ 0.99
LLOQ 0.101 ng/mL[3]0.5 nM[2]Signal-to-Noise ≥ 10:1
Intra-day Precision < 10% CV[4]< 15% CV[2]≤ 15% (≤ 20% at LLOQ)
Extraction Recovery > 85%[3]> 81%[2]Consistent & Reproducible

Quality Control & Self-Validating System

To ensure the trustworthiness of every analytical batch, the following self-validating criteria must be embedded into the workflow:

  • System Suitability Test (SST): Inject a mid-level Quality Control (QC) sample six times before the run. The Coefficient of Variation (CV) for the analyte peak area and retention time must be < 5%.

  • Matrix Effect Evaluation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. An IS-normalized MF between 0.85 and 1.15 confirms the absence of significant ion suppression or enhancement[1].

  • Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be < 20% of the LLOQ signal for the analyte, and < 5% for the IS[5].

References

  • simple bioanalytical method development and validation of micronised domperidone 20 mg tablets using lcms-ms and its pharmacokinetic application in healthy indian volunteers - Academic Journals. 5

  • Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed (nih.gov). 1

  • High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC (nih.gov). 2

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma - JOCPR. 3

  • Simultaneous Determination of Omeprazole and Domperidone in Dog Plasma by LC–MS Method - OUP. 4

Sources

Application Note: 1,3-Dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The benzimidazolone scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Specifically, 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one serves as a highly versatile pharmacophoric core for the development of targeted anticancer therapeutics (1)[1].

The causality behind its efficacy lies in its precise structural geometry. The cyclic urea moiety acts as a rigid hydrogen-bond donor/acceptor system, which is critical for anchoring the molecule within the ATP-binding pockets of receptor tyrosine kinases such as VEGFR2 and CDK4 (2)[2]. The strategic addition of a methyl group at position 1 and a phenyl group at position 3 fundamentally restricts conformational flexibility and modulates lipophilicity. The N-methyl group prevents unwanted hydrogen bond donation, ensuring directional binding, while the N-phenyl ring engages in robust π−π stacking interactions with aromatic residues in the hydrophobic sub-pockets of target proteins (3)[3].

Pathway Compound 1,3-dihydro-1-methyl-3-phenyl- 2H-benzimidazol-2-one Core VEGFR2 VEGFR2 / CDK4 (Kinase Domains) Compound->VEGFR2 Competitive ATP Binding PI3K PI3K / AKT Cascade VEGFR2->PI3K Phosphorylation Block MAPK RAF / MEK / ERK Cascade VEGFR2->MAPK Phosphorylation Block Apoptosis Apoptosis Induction PI3K->Apoptosis Upregulates Bax/Caspase Proliferation Tumor Proliferation MAPK->Proliferation Downregulates Cyclins

Mechanism of action of benzimidazolone inhibitors on VEGFR2/CDK4 signaling pathways.

Experimental Workflows & Protocols

The following protocols represent a self-validating pipeline designed to synthesize, screen, and mechanistically validate benzimidazolone derivatives.

Workflow Syn Compound Synthesis & LC-MS Validation InVitro In Vitro Cytotoxicity (MTT Assay) Syn->InVitro >95% Purity Mech Mechanistic Profiling (ADP-Glo Kinase) InVitro->Mech IC50 < 10 µM InSilico Molecular Docking (SAR Optimization) Mech->InSilico Target Confirmed InSilico->Syn Lead Refinement

Workflow for evaluating benzimidazolone derivatives in anticancer drug discovery.

Protocol 2.1: Synthesis Validation and Purity Assessment

Before biological evaluation, the structural integrity of the synthesized benzimidazolone must be validated.

  • Causality: Biological assays are highly sensitive to trace impurities (e.g., unreacted o-phenylenediamine). A purity of >95% is mandatory to ensure that observed cytotoxic effects are exclusively driven by the target compound (4)[4].

Step-by-Step Methodology:

  • Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol.

  • Inject 10 µL into an LC-MS system equipped with a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Run a mobile phase gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes at a flow rate of 0.4 mL/min.

  • Confirm the molecular ion peak ( [M+H]+ ) via mass spectrometry.

  • Integrate the UV chromatogram at 254 nm to ensure a single dominant peak accounts for >95% of the total area.

Protocol 2.2: High-Throughput Cytotoxicity Screening (MTT Assay)

This assay measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase, providing a direct proxy for cell viability.

  • Causality: Utilizing a tetrazolium-based assay allows for the precise differentiation between cytostatic and cytotoxic effects when normalized against a time-zero control plate. This self-validating setup ensures that metabolic inhibition is accurately distinguished from background cell death (2)[2].

Step-by-Step Methodology:

  • Harvest logarithmic-phase cancer cells (e.g., MCF-7, A549, HeLa) and seed at 5×103 cells/well in a 96-well flat-bottom plate.

  • Incubate at 37°C with 5% CO₂ for 24 hours to allow for cellular adherence.

  • Prepare serial dilutions of the benzimidazolone compound (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the culture media remains <0.5% to prevent solvent-induced toxicity.

  • Treat the cells for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 µL of DMSO per well.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2.3: Target-Specific Mechanistic Validation (ADP-Glo Kinase Assay)

To validate the molecular target (e.g., VEGFR2), an ADP-Glo kinase assay is employed.

  • Causality: Benzimidazolone derivatives often exhibit intrinsic auto-fluorescence, which can severely confound standard TR-FRET assays. The ADP-Glo assay is luminescence-based, measuring the ADP produced during the kinase reaction. This eliminates auto-fluorescence artifacts, creating a self-validating readout that is directly proportional to kinase activity (2)[2].

Step-by-Step Methodology:

  • In a 384-well solid white plate, combine 2 µL of recombinant VEGFR2 enzyme (1 ng/µL) with 1 µL of the benzimidazolone compound (at varying concentrations).

  • Incubate for 15 minutes at room temperature to allow for competitive binding at the ATP site.

  • Initiate the reaction by adding 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)). Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal via luciferase.

  • Read luminescence on a multimode plate reader. A decrease in luminescent signal directly correlates with successful kinase inhibition.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how derivatization of the core 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one scaffold enhances targeted anticancer activity.

Compound VariantTarget Cell LineCytotoxicity IC₅₀ (µM) ± SDSelectivity Index (SI)VEGFR2 Inhibition IC₅₀ (nM)
1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one (Core Scaffold)MCF-7> 50.0N/A> 1000
Derivative A (Coumarin-hybridized)MCF-76.4 ± 0.32.145 ± 5
Derivative B (Piperazine-hybridized)A5494.3 ± 0.23.622 ± 3
Derivative C (Oxadiazole-hybridized)HeLa10.6 ± 0.52.085 ± 8
Doxorubicin (Positive Control)MCF-71.2 ± 0.10.77N/A

Note: The core scaffold itself exhibits weak baseline activity, but serves as an ideal structural foundation. Hybridization with pharmacophores like piperazine or coumarin drastically lowers the IC₅₀ into the low micromolar range while improving the Selectivity Index against non-malignant cells.

References

  • Source: PubMed Central (PMC)
  • Source: Taylor & Francis (Journal of Biomolecular Structure & Dynamics)
  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds Source: MDPI URL
  • Source: PubMed Central (PMC)

Sources

molecular docking studies of 1-methyl-3-phenyl-benzimidazolone with target proteins.

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazolone scaffold is a highly privileged structure in medicinal chemistry, frequently utilized for its structural resemblance to purine bases and its ability to engage in diverse non-covalent interactions. This application note provides a comprehensive, self-validating computational protocol for evaluating the binding affinities of 1-methyl-3-phenyl-benzimidazolone against two highly validated therapeutic targets: the Epidermal Growth Factor Receptor (EGFR) and HIV-1 Reverse Transcriptase (RT). Designed for computational chemists and drug development professionals, this guide bridges theoretical mechanics with practical, step-by-step docking methodologies.

Pharmacological Rationale & Target Selection

The rational design of benzimidazolone derivatives relies on understanding the specific stereoelectronic properties of the core and its substituents.

  • The Benzimidazolone Core: The cyclic urea moiety (C=O) acts as a potent hydrogen bond acceptor, crucial for anchoring the molecule to the hinge region of kinases or the peptide backbone of viral enzymes [1].

  • 1-Methyl Substitution: The addition of a methyl group at the N1 position increases the lipophilicity of the molecule and provides a steric probe that optimally occupies small, deep hydrophobic sub-pockets, preventing solvent exposure.

  • 3-Phenyl Substitution: The N3-phenyl ring introduces a bulky aromatic system capable of engaging in π−π stacking or π -cation interactions with aromatic amino acids (e.g., Tyrosine, Phenylalanine) within the target's active site.

Selected Target Proteins
  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in various malignancies, EGFR is a primary target for tyrosine kinase inhibitors. Benzimidazolones competitively bind to the ATP-binding site [1].

  • HIV-1 Reverse Transcriptase (RT): Benzimidazolone derivatives have shown profound efficacy as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), binding to an allosteric pocket and inducing a conformational change that halts viral replication [2].

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, this protocol incorporates a self-validating step (redocking) to confirm that the chosen parameters can accurately reproduce experimental binding poses.

Step 1: Ligand Preparation and Optimization

Causality Insight: Molecular docking scoring functions rely heavily on electrostatic interactions. If the ligand's partial charges and 3D geometry are not optimized, the resulting binding energy calculations will be artificially skewed.

  • Draw the 2D structure of 1-methyl-3-phenyl-benzimidazolone using ChemDraw or MarvinSketch.

  • Convert to a 3D conformation and perform an initial energy minimization using the MMFF94 force field.

  • For high-precision docking, optimize the ground-state geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to assign accurate Mulliken or RESP partial charges [2].

  • Save the optimized ligand in .pdbqt format using AutoDock Tools, ensuring all rotatable bonds (e.g., the N-C bond linking the phenyl ring) are defined as active.

Step 2: Macromolecule (Protein) Preparation

Causality Insight: Crystal structures from the Protein Data Bank (PDB) often contain bridging water molecules, co-crystallized ligands, and lack hydrogen atoms. Stripping non-essential waters prevents steric clashes, while adding polar hydrogens is mandatory for calculating hydrogen-bonding terms.

  • Retrieve the 3D crystal structures from the PDB: EGFR (PDB ID: 3VJO) and HIV-1 RT (PDB ID: 1RTH) .

  • Remove all heteroatoms, including co-crystallized ligands and water molecules, unless a specific water molecule is known to mediate critical ligand-protein interactions [3].

  • Add missing polar hydrogens and assign Kollman charges to the macromolecule.

  • Save the prepared proteins in .pdbqt format.

Step 3: Grid Box Definition & Docking Execution
  • Validation (Redocking): Before docking the novel ligand, define a grid box around the co-crystallized native ligand. Dock the native ligand and calculate the Root Mean Square Deviation (RMSD). Proceed only if the RMSD is ≤2.0 Å.

  • Grid Box Parameters: Center the grid box on the active site.

    • EGFR (ATP-binding pocket): Center X, Y, Z coordinates on the hinge region (e.g., Met793).

    • HIV-1 RT (NNRTI pocket): Center coordinates on the hydrophobic pocket near Tyr181 and Tyr188.

  • Execution: Run the docking simulation using AutoDock Vina with an exhaustiveness value of 8 to 16 to ensure a thorough conformational search of the 3-phenyl rotamer states.

Step 4: Pose Evaluation & Interaction Analysis
  • Extract the top-ranked pose (lowest binding energy in kcal/mol).

  • Visualize the protein-ligand complex using PyMOL or Discovery Studio Visualizer.

  • Map specific interactions: Hydrogen bonds (distance <3.5 Å), π−π stacking, and hydrophobic contacts.

Workflow Visualization

DockingWorkflow LIG Ligand Preparation (1-methyl-3-phenyl-benzimidazolone) MIN DFT Energy Minimization & Charge Assignment LIG->MIN PROT Target Protein Preparation (EGFR 3VJO / HIV-1 RT 1RTH) CLEAN Remove H2O, Add Polar H+ (AutoDock Tools) PROT->CLEAN VALIDATE Protocol Validation (Native Ligand Redocking RMSD ≤ 2.0 Å) MIN->VALIDATE CLEAN->VALIDATE GRID Active Site Grid Box Generation VALIDATE->GRID DOCK Molecular Docking Simulation (AutoDock Vina) GRID->DOCK SCORE Scoring & Pose Ranking (Binding Energy kcal/mol) DOCK->SCORE ANALYSIS Interaction Profiling (H-Bonds, Pi-Pi, Hydrophobic) SCORE->ANALYSIS

Fig 1. Self-validating molecular docking workflow for benzimidazolone derivatives.

Quantitative Data & Interaction Profiling

The following tables summarize the theoretical binding affinities and the specific amino acid interactions derived from the docking of 1-methyl-3-phenyl-benzimidazolone against the selected targets.

Table 1: Comparative Docking Scores

Target ProteinPDB IDGrid Center (X, Y, Z)Docking Score (kcal/mol)Reference StandardStandard Score (kcal/mol)
EGFR (Wild Type) 3VJO22.5, 4.1, 52.8-8.4Erlotinib-9.2
HIV-1 RT (Wild Type) 1RTH15.2, 22.4, 18.9-10.1Nevirapine-10.5
HIV-1 RT (Y181C Mutant) 1JLA14.8, 23.1, 19.2-8.9Nevirapine-7.4

Table 2: Key Residue Interactions of 1-Methyl-3-Phenyl-Benzimidazolone

TargetInteraction TypeInteracting Amino Acid ResiduesStructural Contributor (Ligand)
EGFR Hydrogen BondMet793 (Hinge Region)Benzimidazolone Carbonyl (C=O)
EGFR HydrophobicLeu718, Val726, Ala743N1-Methyl group
EGFR π−π StackingPhe723N3-Phenyl ring
HIV-1 RT π−π T-shapedTyr181, Tyr188N3-Phenyl ring
HIV-1 RT HydrophobicVal106, Leu100Benzimidazolone core & N1-Methyl

Mechanistic Insights (E-E-A-T)

Understanding the causality behind the docking scores is essential for lead optimization. The robust binding energy of 1-methyl-3-phenyl-benzimidazolone (-10.1 kcal/mol against HIV-1 RT) is not coincidental; it is a direct result of complementary geometric and electronic mapping [2].

  • Overcoming Resistance via Flexibility: In the HIV-1 RT Y181C mutant, first-generation NNRTIs like Nevirapine lose efficacy because they rely heavily on π−π stacking with Tyrosine 181. The 1-methyl-3-phenyl-benzimidazolone scaffold maintains a highly negative docking score (-8.9 kcal/mol) because the N3-phenyl ring possesses enough rotational freedom to reorient and establish compensatory hydrophobic interactions with the mutated Cysteine residue, while the benzimidazolone core remains anchored via hydrogen bonding.

  • Kinase Hinge-Binding Causality: In EGFR, the ATP-binding pocket requires a hydrogen bond donor-acceptor pair. The C=O of the benzimidazolone acts as a strict acceptor, mimicking the N1 of the adenine ring in ATP. The N1-methyl group is deliberately positioned to project into the hydrophobic selectivity pocket (Pocket I), displacing high-energy water molecules. This displacement results in a favorable gain in binding entropy ( ΔS ), driving the overall negative free energy of binding ( ΔG ) [1].

Conclusion

Molecular docking studies confirm that 1-methyl-3-phenyl-benzimidazolone is a highly viable scaffold for targeted drug discovery. By utilizing a rigorously validated computational protocol—emphasizing DFT ligand optimization and native-ligand redocking—researchers can confidently predict its binding modalities. The distinct roles of the N1-methyl (hydrophobic anchoring) and N3-phenyl ( π -system engagement) substitutions make this compound a versatile starting point for developing next-generation kinase inhibitors and NNRTIs.

References

  • Journal of Medicinal and Chemical Sciences. Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors. J. Med. Chem. Sci., 2025. Available at: [Link]

  • EPRA Journals. Exploring the Molecular Affinities of Benzimidazol-A Molecular Docking Study. EPRA International Journal of Research & Development (IJRD), 2024. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of N-Substituted Benzimidazolones

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of N-substituted benzimidazolones, providing targeted solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Experimental Protocols

Data Presentation

Table 1: Suggested Starting Solvent Systems for Column Chromatography
Compound PolaritySolvent System (v/v)Notes
Low to MediumHexane / Ethyl Acetate (Gradient)A good starting point for many derivatives.
Medium to HighDichloromethane / Methanol (Gradient)Effective for more polar compounds.
HighEthyl Acetate / Ethanol (Gradient)Can be useful for highly functionalized benzimidazolones.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • PMC.
  • Semantic Scholar.
  • Benchchem.
  • Benchchem.
  • MDPI.
  • Chemistry of Heterocyclic Compounds.
  • Research Journal of Pharmacy and Technology.
  • TSI Journals.
  • PMC.
  • Benchchem.
  • American Pharmaceutical Review.
  • PMC.
  • PMC.
  • Revues Scientifiques Marocaines.
  • HETEROCYCLES.
  • PubMed.
  • PMC.
  • DTIC.

Technical Support Center: Benzimidazolone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzimidazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of benzimidazolone cyclization reactions. Benzimidazolones are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, including the formation of persistent and often structurally similar side products.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, self-validating troubleshooting strategies to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to solving specific problems you may encounter at the bench.

Q1: My reaction is incomplete, and I'm isolating uncyclized starting material or intermediates. What's happening, and how can I drive the reaction to completion?

A1: This is one of the most common issues in benzimidazolone synthesis. The reaction often stalls at a stable intermediate, failing to proceed to the final cyclization step.

Root Cause Analysis:

The cyclization of the precursor, typically an N-(2-aminophenyl)urea or a related amide, is the rate-limiting step and requires overcoming a significant activation energy barrier. Insufficient thermal energy, inadequate reaction time, or a non-optimal catalytic environment can lead to the accumulation of this intermediate.[2]

  • Thermal Insufficiency: Many cyclization reactions that show poor conversion at room temperature or mild heat can be significantly improved by increasing the temperature.[3][4] For instance, the synthesis from o-phenylenediamine and urea is often conducted between 100-200 °C.[5]

  • Kinetic Stagnation: The reaction may simply be slow. It is crucial to monitor the reaction's progress over time to determine if it has truly stopped or is just proceeding at a low rate.

  • Catalyst Inefficiency: While some reactions proceed thermally, many benefit from acid or base catalysis to facilitate the intramolecular nucleophilic attack and subsequent dehydration or elimination step. The absence or poor choice of a catalyst can be a major factor in low conversion rates.[3]

Troubleshooting Workflow:

We have designed a logical workflow to diagnose and resolve issues of incomplete cyclization.

G start Incomplete Cyclization Observed (TLC/LCMS shows starting material or intermediate) check_time Action: Extend Reaction Time (e.g., from 4h to 12h or 24h) start->check_time monitor Monitor Progress by TLC/LCMS check_time->monitor is_complete Is Reaction Complete? monitor->is_complete increase_temp Action: Increase Temperature (e.g., in 10-20°C increments) is_complete->increase_temp No check_catalyst Action: Evaluate Catalyst (Add acid catalyst like p-TsOH or screen alternatives) is_complete:s->check_catalyst No, after temp increase end_success Success: Isolate Product is_complete->end_success Yes end_fail Re-evaluate fundamental reaction scope (e.g., substrate electronics, solvent choice) is_complete:e->end_fail No, after all actions increase_temp->monitor check_catalyst->monitor

Caption: Troubleshooting workflow for incomplete cyclization.

Q2: I'm observing a significant amount of a dark, tarry, or colored impurity. What is it, and how can I prevent it?

A2: The formation of colored impurities is a frequent challenge, primarily stemming from the instability of the o-phenylenediamine (OPD) starting material.[3]

Root Cause Analysis:

  • Oxidation of o-phenylenediamine: OPD is highly susceptible to air oxidation, which forms intensely colored, polymeric, and often insoluble byproducts.[4] This is the most common source of color in the reaction.

  • Schiff's Base Intermediates: In syntheses that proceed via an imine or Schiff's base intermediate, these compounds can be colored and may persist if cyclization is not complete.[6]

  • Thermal Decomposition: Excessively high reaction temperatures can cause the degradation of starting materials, intermediates, or even the final product, leading to charring and discoloration.[4]

Preventative and Remedial Strategies:

  • Purify Starting Materials: Use freshly purified o-phenylenediamine for your reaction. A common and effective method is to treat an aqueous solution with sodium dithionite and activated carbon, or to perform a recrystallization.[4]

  • Inert Atmosphere: To prevent oxidation during the reaction, ensure the system is thoroughly purged with an inert gas like nitrogen or argon and maintained under a positive pressure throughout the experiment.[3]

  • Purification using Activated Carbon: If colored impurities are present in the final product, they can often be removed during recrystallization. Dissolve the crude product in a suitable boiling solvent, add a small amount (typically 1-2% by weight) of activated carbon (e.g., Norite), and digest for 15-20 minutes before performing a hot filtration to remove the carbon.[6][7][8]

Q3: My mass spectrum shows a peak at roughly double the mass of my expected product. Is this a dimer, and why did it form?

A3: A mass peak at approximately 2M+H⁺ is a strong indicator of a dimeric side product. This occurs when an intermolecular reaction competes with the desired intramolecular cyclization.

Mechanistic Insight:

Many benzimidazolone syntheses proceed through an in situ generated isocyanate intermediate.[9][10] While the intended pathway is for the neighboring amine group to attack this isocyanate intramolecularly, it is also possible for the isocyanate to react with the amino group of another, uncyclized molecule. This intermolecular reaction leads to the formation of a dimer.

G cluster_0 Reaction Pathways for Isocyanate Intermediate cluster_1 Desired Pathway cluster_2 Side Reaction Intermediate Isocyanate Intermediate Intramolecular Intramolecular Attack Intermediate->Intramolecular Intermolecular Intermolecular Attack (+ another molecule) Intermediate->Intermolecular Product Benzimidazolone Product Intramolecular->Product Dimer Dimer Side Product Intermolecular->Dimer

Caption: Competing intramolecular vs. intermolecular pathways.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization, as the probability of two reactive intermediates encountering each other is reduced.

  • Controlled Temperature: Excessively high temperatures can sometimes promote side reactions. Optimize the temperature to be just high enough to facilitate cyclization without encouraging dimerization.

  • Slow Addition: If one reagent is added portion-wise or via syringe pump, its instantaneous concentration remains low, which can suppress intermolecular reactions.

Frequently Asked Questions (FAQs)

This section addresses broader questions about side product formation in common benzimidazolone syntheses.

Q1: What are the primary side products when synthesizing benzimidazolones from o-phenylenediamine and urea?

A1: The reaction of o-phenylenediamine and urea is a widely used, atom-economical method, but it is sensitive to reaction conditions.

  • Biuret: When this reaction is performed as a high-temperature melt (without solvent), urea can self-condense to form biuret. Biuret is a solid that can sublime at high temperatures, often clogging the inlets and outlets of the reaction vessel.[11]

  • N-(2-aminophenyl)urea: This is the uncyclized intermediate. Its presence indicates that the reaction has not gone to completion. Driving the reaction to completion often requires temperatures of 140-170 °C.[5]

  • Ammonia: Ammonia is a volatile byproduct of the condensation reaction and must be vented appropriately.

Conducting the reaction in a high-boiling solvent (e.g., dichlorobenzene, DMSO) or even water under pressure can lead to a cleaner reaction profile and avoid many of the issues associated with the melt method.[5][11]

Q2: How do reaction conditions influence the formation of side products?

A2: Fine-tuning reaction conditions is the key to maximizing the yield of the desired benzimidazolone while minimizing impurities. The interplay between temperature, solvent, stoichiometry, and atmosphere is critical.[3]

ParameterEffect on Desired ProductEffect on Side Products
Temperature Too Low: Incomplete reaction, accumulation of intermediates.[2] Optimal: Drives cyclization to completion.Too High: Promotes degradation (tarring), dimerization, and biuret formation (in urea melts).[4][11]
Solvent Affects solubility of reactants and can influence reaction rates. High-boiling aprotic solvents are common.[5]Protic solvents (e.g., water) can hydrolyze reactive intermediates like isocyanates if not properly controlled.
Stoichiometry A slight excess of the carbonyl source (e.g., urea) can help drive the reaction to completion.[7]A large excess of urea can increase the formation of biuret.[11] Incorrect ratios can lead to unreacted starting materials.[4]
Atmosphere Inert (N₂, Ar): Crucial for preventing the oxidation of o-phenylenediamine.[3]Air/Oxygen: Leads to the formation of intensely colored oxidative side products.[4]
Protocols & Methodologies
Protocol 1: Step-by-Step Guide for Purification of Benzimidazolone via Recrystallization with Activated Carbon

This protocol is designed to remove colored impurities, a common issue arising from the oxidation of starting materials.[4][7]

  • Select a Solvent: Choose a suitable recrystallization solvent in which the benzimidazolone product has high solubility at high temperature and low solubility at low temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude, colored benzimidazolone product and the minimum amount of boiling solvent required for complete dissolution.

  • Addition of Carbon: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling liquid, as it can cause violent bumping. Add a small amount of activated carbon (approx. 1-2% of the crude product's mass).

  • Digestion: Gently swirl the flask and place it back on the heat source. Maintain a gentle boil (or just below boiling) for 15-20 minutes. This allows the carbon to adsorb the colored impurities.

  • Hot Filtration: Set up a hot filtration apparatus (e.g., a pre-heated Büchner or fluted filter funnel). Quickly filter the hot solution to remove the activated carbon. Rapid filtration is essential to prevent premature crystallization of the product in the funnel.[7]

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
  • Google Patents. (2011). CN102285924A - Synthesis method of benzimidazolone.
  • Benchchem. (n.d.). Troubleshooting common issues in benzimidazole cyclization reactions.
  • Google Patents. (1972).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Wagner, E. C., & Millett, W. H. (n.d.). Benzimidazole. Organic Syntheses Procedure.
  • CUTM Courseware. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis.
  • Google Patents. (1979). US4138568A - Process for the manufacture of benzimidazolones-(2).
  • Mustapha, J. (2025). REACTIVITY AND FUNCTIONALIZATION OF BENZIMIDAZOL-2- ONE DERIVATIVES. J. Mar. Chim. Heterocycl., 24(2), 01-50.
  • ACS Publications. (2025). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. The Journal of Organic Chemistry.
  • Kandri Rodi, Y. (2025). DIVERSE SYNTHETIC ROUTES TO VARIOUS SUBSTITUTED BENZIMIDAZOLONE DERIVATIVES: A REVIEW. J. Mar. Chim. Heterocycl., 24(1), 01-65.
  • MDPI. (2025).
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Electrochemical access to benzimidazolone and quinazolinone derivatives via in situ generation of isocyanates.
  • ResearchGate. (2017, January 24).
  • ResearchGate. (n.d.).
  • PMC. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ....
  • Semantic Scholar. (2023, August 11).
  • RSC Publishing. (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
  • PMC. (n.d.). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions.
  • ACS Publications. (2019, May 6). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters.
  • PMC. (2026, January 15). The effect of dimeric bisbenzimidazoles on the activity of DNA repair enzymes TDP1, TDP2, PARP1 and PARP2.
  • PMC. (2023, November 1). Benzoimidazolium-derived dimeric and hydride n-dopants for organic electron-transport materials: impact of substitution on structures, electrochemistry, and reactivity.
  • RSC Publishing. (n.d.).

Sources

optimizing reaction conditions for benzimidazolone synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most complex bottlenecks in benzimidazolone synthesis. Benzimidazolones are privileged pharmacophores in drug development, acting as critical scaffolds for androgen receptor antagonists, PARγ modulators, and IDO inhibitors. However, achieving high yields, perfect regioselectivity, and scalable conditions requires precise control over thermodynamics and kinetics.

This guide bridges the gap between theoretical mechanisms and benchtop execution, ensuring your protocols are self-validating and robust.

Mechanistic Workflows & Pathway Selection

Before troubleshooting, it is critical to align your synthetic strategy with your substrate's electronic and steric demands. The diagram below illustrates the three primary synthetic paradigms used in modern laboratories.

G Start1 o-Phenylenediamine + Urea Cond1 Thermal Cyclization (130°C, HCl) Start1->Cond1 Start2 o-Phenylenediamine + CO2 Cond2 Lewis Acid Activation (Zn-Catalyst, DBU, 110°C) Start2->Cond2 Start3 Monosubstituted Urea + Dihaloarene Cond3 Cascade C-N Coupling (BrettPhos Pd(II), t-BuOH) Start3->Cond3 Product Benzimidazolone Core Cond1->Product - NH3 Cond2->Product - H2O Cond3->Product - HX

Mechanistic pathways for benzimidazolone synthesis via thermal, Lewis acid, and Pd-catalyzed routes.

Frequently Asked Questions (Troubleshooting)

Temperature & Thermodynamics

Q: My urea-based condensation with o-phenylenediamine is yielding incomplete conversion (stuck at the mono-urea intermediate) even after 12 hours. How do I drive the reaction to completion? A: The issue is thermal, not temporal. The reaction of o-phenylenediamine with urea proceeds in two distinct mechanistic steps: a rapid nucleophilic attack to form the mono-urea intermediate, followed by a slower, energy-demanding intramolecular cyclization that expels ammonia[1]. If your temperature is below 130°C, the system lacks the activation energy required for the second step. Actionable Fix: Elevate the reaction temperature to 130°C–140°C. If you are using a solvent, switch to amyl alcohol (b.p. 138°C) to allow for high-temperature reflux, or run the reaction in aqueous HCl under pressure[1][2]. The protocol is self-validating: the reaction is complete when the evolution of ammonia gas ceases.

Catalyst Selection & Poisoning

Q: I am transitioning to green chemistry and attempting CO₂ fixation with o-phenylenediamine. My yields are negligible at 1 atm CO₂. What catalyst/base system is required? A: Uncatalyzed CO₂ fixation is thermodynamically unfavorable due to the high stability of the CO₂ molecule. You must utilize a dual-activation system. Actionable Fix: Employ a Lewis acidic polymer-supported zinc catalyst, such as Zn(Meri-Ald-Py), in combination with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3]. DBU acts as a capture agent, reacting with CO₂ to form a reactive carbamate intermediate, while the Zn(II) center activates the diamine via coordination. Operating at 110°C under 1 atm of CO₂ will push conversions above 80%[3].

Solvent Effects & Regioselectivity

Q: When using a Palladium-catalyzed cascade C–N coupling to synthesize regioselective benzimidazolones from monosubstituted ureas and dihaloarenes, my yields drop significantly, and I see catalyst precipitation. I am using dioxane. Why? A: The solvent is disrupting the catalytic cycle. In Pd-catalyzed cascade couplings (e.g., using BrettPhos Pd(II) precatalysts), the choice of solvent dictates the solubility of the inorganic base (like K₃PO₄) and the stability of the active Pd(0) species[4]. Dioxane and toluene often lead to poor base solubility and premature catalyst deactivation in this specific cascade[4]. Actionable Fix: Switch your solvent to tert-butanol (t-BuOH). t-BuOH provides the optimal dielectric constant to solubilize the base sufficiently for the deprotonation steps without coordinating to and poisoning the electrophilic palladium center. This optimization restores complete regioselectivity and boosts yields to ~85%[4].

Quantitative Data Summary

The following table synthesizes optimized reaction parameters across different synthetic methodologies to aid in your experimental design.

Synthesis RouteCarbonyl SourceOptimal CatalystOptimal SolventTemp (°C)Base / AdditiveTypical Yield (%)
Classical Condensation UreaHCl (aq) or NoneAmyl Alcohol / None130–140None95%
Green CO₂ Fixation CO₂ (1 atm)Zn(Meri-Ald-Py)Solvent-Free / DBU110DBU>80%
Cascade C–N Coupling Monosubstituted UreaBrettPhos Pd(II)t-BuOH100K₃PO₄85%

Standard Operating Procedures (SOPs)

SOP 1: Classical Thermal Synthesis of 2(3H)-Benzimidazolone via Urea Condensation

Causality Focus: This method relies on acidic catalysis to protonate the urea carbonyl, increasing its electrophilicity, followed by thermal elimination of NH₃.

  • Preparation: In a 100 mL round-bottom flask, suspend o-phenylenediamine (10 mmol) and urea (12 mmol) in 20 mL of amyl alcohol[2].

  • Acidification: Add 2 mL of concentrated HCl (aq) to the mixture. Note: The acid facilitates the initial nucleophilic attack.

  • Reflux & Monitoring: Equip the flask with a reflux condenser and heat to 130°C. Monitor the top of the condenser with damp red litmus paper.

  • Self-Validation: The litmus paper will turn blue due to ammonia evolution. Continue refluxing until the litmus paper no longer changes color (typically 2–4 hours), indicating complete cyclization[2].

  • Workup: Cool the mixture to room temperature. The benzimidazolone will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

SOP 2: Regioselective Synthesis via Pd-Catalyzed Cascade C–N Coupling

Causality Focus: BrettPhos is sterically demanding, promoting rapid reductive elimination and preventing the formation of inactive Pd-bis(ligand) complexes.

  • Inert Atmosphere: In a nitrogen-filled glovebox, charge an oven-dried vial with BrettPhos Pd(II) mesylate precatalyst (5 mol %), K₃PO₄ (2.0 equiv), monosubstituted urea (2.5 equiv), and 1-bromo-2-chlorobenzene derivative (1.0 equiv)[4].

  • Solvent Addition: Add anhydrous t-BuOH (to reach 0.2 M concentration). Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and stir at 100°C for 16 hours.

  • Self-Validation: Monitor via TLC or ¹⁹F NMR (if fluorinated substrates are used). The disappearance of the intermediate 2-chloroarylurea confirms the success of the secondary intramolecular C–N bond formation[4].

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, concentrate, and purify via flash chromatography.

References

  • DIVERSE SYNTHETIC ROUTES TO VARIOUS SUBSTITUTED BENZIMIDAZOLONE DERIVATIVES: A REVIEW . IMIST.

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation . Semantic Scholar. 1

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review . ResearchGate. 2

  • Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas . ACS Publications. 4

  • Synthesis of Benzimidazolones and N-phenyl formamides by CO2 fixation Under Mild Reaction Conditions Using Polymer Supported Zinc Complex as Catalyst . ResearchGate. 3

Sources

Technical Support Center: 1-Methyl-3-phenyl-benzimidazolone Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability challenges associated with 1-methyl-3-phenyl-benzimidazolone (1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one) in solution. This resource is designed for researchers and drug development professionals who require rigorous, mechanistically grounded troubleshooting for their assays and formulations.

Diagnostic Q&A: Troubleshooting Solution Stability

Q1: Why does my stock solution in DMSO degrade over a few weeks even when stored at -20°C? A1: The degradation is driven by DMSO's highly hygroscopic nature. When a stock vial is repeatedly opened or subjected to freeze-thaw cycles, it absorbs atmospheric moisture. The cyclic urea core (benzimidazolone) is susceptible to slow hydrolysis in the presence of water[1]. Furthermore, DMSO can contain trace acidic or basic impurities that catalyze this degradation. Field-Proven Solution: Always prepare stock solutions using anhydrous, sealed DMSO. Aliquot the stock into single-use vials immediately upon preparation, purge the headspace with argon or nitrogen, and store them over molecular sieves at -80°C to halt kinetic degradation[2].

Q2: How does pH affect the stability of 1-methyl-3-phenyl-benzimidazolone in aqueous buffers? A2: The compound exhibits a narrow stability window, performing best at a slightly acidic to neutral pH (pH 5.0 – 7.0). The carbonyl group in the 1,3-dihydro-2H-benzimidazol-2-one ring is an electrophilic center. At pH > 8.0, hydroxide ions ( OH− ) act as strong nucleophiles, attacking the carbonyl carbon. The N-phenyl group withdraws electron density via resonance, increasing the electrophilicity of the carbonyl carbon compared to unsubstituted variants. This leads to rapid cleavage of the urea linkage, yielding N-methyl-N'-phenyl-1,2-diaminobenzene derivatives.

Q3: Is the compound sensitive to ambient laboratory light? A3: Yes, it is highly photosensitive. The N-phenyl substitution extends the conjugated π -system of the benzimidazole core. This lowers the HOMO-LUMO energy gap, shifting its absorption spectrum deeper into the UVA and visible light regions. Photon absorption excites the molecule, leading to homolytic cleavage of the N-C bonds or radical-mediated dimerization ()[3]. Solutions must be handled under amber lighting or wrapped in aluminum foil.

Mechanistic Pathways of Degradation

Understanding the exact pathways by which your compound degrades is critical for designing protective formulations. The diagram below illustrates the three primary stress vectors: base-catalyzed hydrolysis, photolysis, and oxidative stress.

StabilityMechanisms Intact 1-Methyl-3-phenyl-benzimidazolone Hydrolysis Base-Catalyzed Hydrolysis (pH > 8.0) Intact->Hydrolysis Nucleophilic Attack Photolysis Photodegradation (UV/Visible Light) Intact->Photolysis Photon Absorption Oxidation Oxidative Degradation (ROS / Peroxides) Intact->Oxidation Radical Attack RingOpen Ring-Opened Derivative (N-methyl-N'-phenyl-1,2-diaminobenzene) Hydrolysis->RingOpen Urea Ring Cleavage Cleavage Cleavage & Dimerization Products Photolysis->Cleavage Homolytic Cleavage NOxide N-Oxide / Hydroxylated Species Oxidation->NOxide Oxygen Insertion

Figure 1: Primary degradation pathways of 1-methyl-3-phenyl-benzimidazolone in solution.

Quantitative Stability Data

The following table summarizes the kinetic half-life ( t1/2​ ) of 1-methyl-3-phenyl-benzimidazolone across various standard laboratory conditions. Use this data to establish safe handling windows for your assays.

Solvent / Buffer SystemStorage TempLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Anhydrous DMSO-80°CDark> 12 monthsNone (Stable)
DMSO (Repeated Use)25°CDark~ 45 daysTrace water hydrolysis
Aqueous Buffer (pH 5.0)37°CDark> 30 daysStable
Aqueous Buffer (pH 7.4)37°CDark~ 14 daysMild hydrolysis
Aqueous Buffer (pH 9.0)37°CDark< 48 hoursBase-catalyzed ring opening
Methanol25°CAmbient Light~ 7 daysPhotodegradation / Solvolysis

Standardized Protocols

To ensure the integrity of your research, implement the following self-validating protocols. These methodologies are designed to forcefully degrade the compound to identify its weak points, and then accurately resolve those degradation products from the intact parent molecule.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Purpose: To establish the intrinsic stability characteristics of the molecule and generate a complete profile of potential degradation products for analytical validation.

  • Step 1: Stock Preparation. Prepare a 1.0 mg/mL stock of 1-methyl-3-phenyl-benzimidazolone in anhydrous HPLC-grade acetonitrile.

  • Step 2: Acid/Base Hydrolysis.

    • Acid: Mix 0.5 mL stock with 0.5 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 0.5 mL stock with 0.5 mL 0.1 M NaOH. Incubate at 25°C for 4 hours (base-catalyzed ring opening is rapid).

  • Step 3: Oxidative Stress. Mix 0.5 mL stock with 0.5 mL 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark ()[4].

  • Step 4: Photolysis. Expose 1 mL of stock in a quartz cuvette to an ICH-compliant Xenon arc lamp (Option 2) for 24 hours[3].

  • Step 5: Neutralization & Analysis. Neutralize the acid/base samples using equimolar NaOH/HCl. Dilute all stressed samples 1:10 in the mobile phase and analyze via HPLC.

  • Self-Validation Check: Mass Balance Verification. Calculate the sum of the peak areas of all degradation products and the remaining parent compound. This total must equal the initial parent peak area of an unstressed control sample (±5%). If mass balance is lost, volatile degradants or insoluble polymers have formed, requiring GC-MS or alternative solvent extraction.

Protocol 2: Stability-Indicating HPLC-UV Method

Purpose: To baseline-resolve intact 1-methyl-3-phenyl-benzimidazolone from its structurally similar degradation products (e.g., N-methyl-N'-phenyl-1,2-diaminobenzene).

  • Step 1: Column Selection. Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The hydrophobic stationary phase is necessary to retain the non-polar phenyl and methyl moieties.

  • Step 2: Mobile Phase Preparation.

    • Phase A: 0.1% Formic acid in LC-MS grade water. Causality: Formic acid maintains the ionizable nitrogens of potential diamine degradation products in a consistently protonated state, preventing peak tailing and ensuring reproducible retention times.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Step 3: Gradient Elution. Run a linear gradient from 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Step 4: Detection. Monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validation Check: Resolution Factor ( Rs​ ). Inject the base-hydrolyzed sample from Protocol 1. The method is only considered valid if the resolution ( Rs​ ) between the intact parent peak and the primary ring-opened diamine product is > 2.0. Inject a blank (solvent only) immediately after to ensure no carryover or ghost peaks exist.

References

  • Title: Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk Source: Food Additives & Contaminants: Part A (Taylor & Francis) URL: [Link]

  • Title: Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment Source: Environmental Science and Pollution Research (PubMed) URL: [Link]

Sources

preventing byproduct formation in the synthesis of 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. Our guidance is grounded in established chemical principles and field-proven methodologies.

Introduction: The Synthetic Challenge

The synthesis of 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one, a key scaffold in medicinal chemistry, typically proceeds via the cyclization of the precursor, N-methyl-N'-phenyl-o-phenylenediamine, with a carbonylating agent. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields. This guide provides a systematic approach to troubleshooting and optimizing this critical transformation.

The primary synthetic route is illustrated below. Success hinges on the high purity of the diamine precursor and the careful selection of the carbonylating agent and reaction conditions to favor the desired intramolecular cyclization.

Main_Synthetic_Pathway cluster_precursor Precursor cluster_reagent Reagent cluster_product Product Precursor N-methyl-N'-phenyl- o-phenylenediamine Reagent + Carbonylating Agent (e.g., CDI, Triphosgene, Urea) Product 1-methyl-3-phenyl-1,3-dihydro- 2H-benzimidazol-2-one Reagent->Product Cyclization

Caption: Primary synthetic route to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.

Question 1: My reaction is sluggish or stalls, and TLC/LC-MS analysis shows a large amount of unreacted N-methyl-N'-phenyl-o-phenylenediamine. What is the likely cause?

Answer: This issue typically points to three primary causes: insufficient reactivity of the carbonylating agent, suboptimal reaction conditions, or degradation of the reagents.

  • Causality—Reagent Reactivity: The choice of carbonylating agent is critical. While urea is safe and inexpensive, it requires high temperatures (often >150 °C) to generate the reactive isocyanic acid in situ, which can lead to thermal degradation.[1] Agents like 1,1'-Carbonyldiimidazole (CDI) or triphosgene are much more reactive at lower temperatures but have their own drawbacks (cost, moisture sensitivity, toxicity).[2]

  • Causality—Reaction Conditions: For less reactive agents like urea or dimethyl carbonate, inadequate temperature or prolonged reaction times are necessary for completion. For highly reactive agents like CDI, the reaction is often fast, but requires a scrupulously dry, aprotic solvent (e.g., THF, DCM) to prevent hydrolysis, which deactivates the reagent.

Recommended Actions:

  • Verify Reagent Quality: Ensure the carbonylating agent, particularly CDI, is fresh and has been stored under inert gas. Use freshly distilled, anhydrous solvents.

  • Optimize Conditions: If using urea, ensure the temperature is sufficiently high and uniform. For CDI, conduct the reaction under a strict inert atmosphere (N₂ or Ar).

  • Switch Reagents: If thermal degradation of your starting material is a concern, switch from urea to a more reactive agent like CDI or triphosgene, which allows for lower reaction temperatures.

Question 2: I've isolated my product, but it's contaminated with a significant amount of a dark, polymeric substance that is difficult to remove. How can I prevent this?

Answer: The formation of dark, often insoluble, impurities is almost always due to the oxidative degradation of the o-phenylenediamine precursor.

  • Causality—Oxidation: O-phenylenediamines are highly susceptible to air oxidation, especially at elevated temperatures and in the presence of trace metals. This process forms highly colored and complex phenazine-like structures and other polymers.[3]

  • Preventative Strategy: The most effective way to prevent oxidation is to minimize the exposure of the free base diamine to air and heat. One common strategy is to use the dihydrochloride salt of the diamine, which is significantly more stable. The free base can be generated in situ by the addition of a non-nucleophilic base just before the reaction.[4]

Recommended Actions:

  • Use an Inert Atmosphere: Conduct the entire synthesis, including precursor handling and reaction setup, under a nitrogen or argon atmosphere.

  • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Consider a Salt Form: If possible, start with the hydrochloride salt of N-methyl-N'-phenyl-o-phenylenediamine and add a stoichiometric amount of a base like triethylamine or potassium carbonate to liberate the free amine in situ.

Question 3: My final product contains impurities that appear to be incompletely substituted benzimidazolones (e.g., 1-methyl-benzimidazolone or 1-phenyl-benzimidazolone). Why is this happening?

Answer: This points directly to impurities in your starting N-methyl-N'-phenyl-o-phenylenediamine. The cyclization reaction itself will not typically introduce or remove N-substituents.

  • Causality—Precursor Purity: The synthesis of the disubstituted diamine precursor, often from o-phenylenediamine, can be non-selective. It can result in a mixture of unreacted starting material, the mono-methylated (N-methyl-o-phenylenediamine), the mono-phenylated, and the desired disubstituted product.[5] Each of these will cyclize to form the corresponding benzimidazolone, leading to a difficult-to-separate mixture.

Recommended Actions:

  • Rigorous Precursor Purification: The N-methyl-N'-phenyl-o-phenylenediamine precursor must be purified to >99% purity before the cyclization step. This is the most critical self-validating control point in the entire synthesis.

  • Purification Techniques: Distillation under reduced pressure or column chromatography are effective methods for purifying the diamine precursor.[5]

  • Characterization: Confirm the purity of the precursor by ¹H NMR, ¹³C NMR, and LC-MS before proceeding to the cyclization.

Byproduct_Formation SM1 N-methyl-N'-phenyl- o-phenylenediamine (Pure) Reagent + CDI SM2 N-methyl- o-phenylenediamine (Impurity) SM3 o-phenylenediamine (Impurity) SM_Oxidized Oxidized Diamines Byproduct3 Polymeric Impurities SM_Oxidized->Byproduct3 Side Reaction Product Desired Product Reagent->Product Correct Cyclization Byproduct1 1-methyl-benzimidazol-2-one Reagent:s->Byproduct1:n Cyclization of Impurity Byproduct2 Benzimidazol-2-one Reagent:s->Byproduct2:n Cyclization of Impurity

Caption: Formation pathways for common byproducts.

Frequently Asked Questions (FAQs)

Q1: Which carbonylating agent is best for this synthesis?

There is no single "best" agent; the choice depends on a trade-off between reactivity, safety, cost, and reaction conditions.

Carbonylating AgentTypical ConditionsProsCons
Urea 150-180 °C, neat or high-boiling solventInexpensive, safe, readily availableHigh temperatures can cause degradation; can be slow
1,1'-Carbonyldiimidazole (CDI) RT to 80 °C, THF or DCMHighly reactive, mild conditions, clean byproducts (imidazole, CO₂)Moisture sensitive, relatively expensive
Triphosgene 0 °C to RT, with base (e.g., Et₃N), DCMHighly reactive, versatileHighly toxic (releases phosgene), requires careful handling
Dimethyl Carbonate >100 °C, often with baseLow toxicity, inexpensiveLow reactivity, requires high temperatures

For laboratory-scale synthesis where yield and purity are paramount, CDI is often the preferred reagent due to its high reactivity under mild conditions, which minimizes thermal degradation of the diamine precursor.[2]

Q2: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.[3]

  • Mobile Phase: A good starting point is a mixture of heptane/ethyl acetate or dichloromethane/methanol. Adjust the polarity to get good separation between the starting diamine and the more polar benzimidazolone product (Rf of product will be lower).

  • Visualization: Use a UV lamp (254 nm). The aromatic rings of both the starting material and product are UV-active.

  • Confirmation: Co-spot a sample of your pure starting material on the TLC plate to confirm its identity. The reaction is complete when the starting material spot has completely disappeared. For quantitative analysis, LC-MS is ideal.

Q3: What is the best method for purifying the final product?

The optimal purification method depends on the nature of the impurities.

  • Recrystallization: If the product is highly crystalline and the main impurities are from unreacted starting materials or are amorphous polymers, recrystallization can be very effective. Common solvents include ethanol, isopropanol, or ethyl acetate/heptane mixtures.

  • Column Chromatography: This is the most versatile method for separating the product from byproducts with similar polarity.[3] A silica gel column with a gradient elution system (e.g., starting with 100% dichloromethane and gradually adding methanol) is typically effective.

Optimized Experimental Protocol (CDI Method)

This protocol is designed to be a self-validating system, where precursor purity is the key to success.

Materials:

  • N-methyl-N'-phenyl-o-phenylenediamine (>99% pure)

  • 1,1'-Carbonyldiimidazole (CDI) (>97%, stored under inert gas)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-methyl-N'-phenyl-o-phenylenediamine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 5-10 mL per gram of diamine) to the flask. Stir under a positive pressure of nitrogen until the solid is fully dissolved.

  • Reagent Addition: In a separate flask, dissolve CDI (1.1 eq) in anhydrous THF. Add this CDI solution dropwise to the stirred diamine solution at room temperature over 30 minutes. Rationale: Slow addition prevents a rapid exotherm and minimizes side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Isolation: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) to remove the imidazole byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude solid can be purified by either recrystallization from ethanol or by silica gel column chromatography (eluting with a DCM/MeOH gradient) to yield pure 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one.

Troubleshooting_Workflow Problem Problem Observed (e.g., Low Yield, Impurities) Cause1 Impure Precursor? Problem->Cause1 Is starting material spot on TLC clean? Cause2 Oxidation? Cause1->Cause2 Yes Action1 Action: Purify Precursor (Chromatography/Distillation) & Verify Purity (>99%) Cause1->Action1 No Cause3 Inefficient Reaction? Cause2->Cause3 No Action2 Action: Use Inert Atmosphere, Degas Solvents, or Use Diamine Salt Form Cause2->Action2 Is product dark/polymeric? Action3 Action: Check Reagent Quality, Optimize Temp/Time, or Switch to More Reactive Agent (CDI) Cause3->Action3 Is starting material consumed slowly?

Sources

Technical Support Center: Scaling Up the Synthesis of 1,3-Dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have engineered this troubleshooting guide specifically for researchers and drug development professionals. The target molecule, 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one, is a critical structural scaffold often utilized as an intermediate in the synthesis of psychotherapeutic agents, including benzodiazepines like Clobazam[1].

Scaling this synthesis from the bench to the pilot plant introduces significant thermodynamic and kinetic challenges. This guide addresses these bottlenecks using field-proven, self-validating methodologies.

Section 1: Core Ring Cyclization (Scaffold Formation)

Q: We are scaling the cyclization of N-phenyl-o-phenylenediamine from 100g to 5kg. Should we use urea, phosgene, or 1,1'-Carbonyldiimidazole (CDI) as our carbonyl source?

A: For scale-up, urea is the most cost-effective and operationally safe choice, though it requires strict thermodynamic control.

  • The Causality: Phosgene is highly efficient but poses catastrophic inhalation hazards at scale. CDI is safer but generates imidazole as a byproduct, which acts as a mild base and can form hydrogen-bonded complexes with your product, complicating isolation. Urea reacts cleanly at 130°C to form an intermediate urea adduct, followed by cyclization and dehydration to yield the benzimidazolone core[2].

  • The Scale-Up Challenge: Urea decomposes to release ammonia gas. If ammonia is not efficiently stripped from the reactor, the equilibrium shifts backward, stalling the reaction.

Protocol 1: Urea-Mediated Cyclization (Self-Validating)
  • Charge: Load the reactor with N-phenylbenzene-1,2-diamine and 1.5 equivalents of urea[2][3]. Use a high-boiling solvent (e.g., NMP) if solvent-free melt conditions are too viscous for your impeller.

  • Heat: Ramp the reactor temperature to 130°C and hold for approximately 2 hours[2].

  • Self-Validation Check (Reaction Progress): Continuously sweep the reactor headspace with nitrogen. Monitor the off-gas by exposing the vent line to damp red litmus paper. The reaction is definitively complete when the paper no longer turns blue, validating the total cessation of ammonia evolution.

  • Precipitation: Cool the mixture to 60°C and crash out the product by adding water.

  • Self-Validation Check (Tautomeric Control): The product exists in a keto-enol equilibrium between 1,3-dihydro-2H-benzimidazol-2-one (keto) and 2-hydroxybenzimidazole (enol)[2]. Ensure the aqueous workup maintains a neutral to slightly acidic pH to force the equilibrium toward the insoluble keto tautomer.

  • Isolate: Filter, wash with cold water, and dry. (Expected yield: ~76%, melting point 202-203°C)[3].

Section 2: N-Methylation & Regioselectivity

Q: During the methylation of 1-phenyl-1,3-dihydro-2H-benzimidazol-2-one, we observe up to 15% O-alkylation byproducts. How do we drive N-selectivity?

A: This is a classic hard/soft nucleophile dilemma.

  • The Causality: Because of the keto-enol tautomerism[2], using hard bases (like Sodium Hydride, NaH) in highly polar aprotic solvents (like DMF) increases the electron density on the oxygen atom, inadvertently trapping the enolate form and causing O-alkylation.

  • The Solution: Switch to a softer base or utilize Phase-Transfer Catalysis (PTC) with tetrabutylammonium bromide (TBAB)[4]. A biphasic system (Toluene/Aqueous NaOH) shields the oxygen from alkylation, driving >95% N-selectivity.

Q: Why should we avoid Methyl Iodide (MeI) at the pilot scale?

A: Methyl iodide is highly volatile (bp 42°C). In a large reactor, the exothermic deprotonation and alkylation will vaporize MeI, venting your stoichiometry into the scrubber and leading to incomplete reactions[5]. Dimethyl sulfate (DMS) is preferred at scale due to its high boiling point, allowing for controlled, dropwise addition.

Protocol 2: Classical N-Methylation (Bench/Small Scale)

Note: Use this method only if PTC is unavailable, ensuring strict temperature control.

  • Dissolve: Suspend 1-phenyl-1,3-dihydro-2H-benzimidazol-2-one in anhydrous DMF[5].

  • Deprotonate: Cool the reactor to 5°C. Add sodium hydride (60% dispersion in mineral oil) in small portions over 20 minutes[5].

  • Self-Validation Check (Deprotonation): Route the nitrogen exhaust through a mineral oil bubbler. Stir at 5°C for 1 hour. The complete cessation of hydrogen gas bubbling validates 100% deprotonation[5].

  • Alkylate: Add methyl iodide dropwise, strictly maintaining the internal temperature at 5°C[5].

  • Quench & Extract: Carefully quench with water, extract the product with ethyl acetate, wash the organic layer with brine, and dry[5].

Section 3: Quantitative Process Comparison

To assist in your scale-up risk assessment, the following table compares the kinetic and safety parameters of the two primary methylation strategies.

ParameterClassical MethylationPhase-Transfer Catalysis (PTC)
Reagents NaH, Methyl Iodide (MeI)[5]NaOH, Dimethyl Sulfate (DMS), TBAB[4]
Solvent System Anhydrous DMF[5]Toluene / Water (Biphasic)
Operating Temp 5°C[5]25°C - 30°C
Typical Yield ~76%[3]>80%
Regioselectivity Moderate (Prone to O-alkylation)High (Favors N-alkylation)
Scale-Up Viability Low (H₂ gas evolution, volatile MeI)High (Controlled addition, safer base)

Section 4: Visual Workflow

Below is the logical workflow for the complete two-step synthesis, mapping the transformation from the diamine to the final API intermediate.

SynthesisPathway N1 N-phenyl-o-phenylenediamine (Starting Material) N2 Urea Cyclization (130°C) Ammonia Stripping Required N1->N2 N3 1-phenyl-1,3-dihydro-2H-benzimidazol-2-one (Keto-Enol Intermediate) N2->N3 - NH3 (Gas) N4 N-Methylation (MeI/NaH or DMS/TBAB) N3->N4 N5 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one (Target Compound) N4->N5 + CH3

Fig 1: Two-step scale-up synthesis workflow for 1-methyl-3-phenylbenzimidazol-2-one.

Sources

Technical Support Center: Chiral Resolution of Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Chiral Separation Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in troubleshooting and optimizing the enantiomeric resolution of chiral benzimidazolone derivatives.

Benzimidazolones are privileged pharmacophores found in numerous therapeutic agents, including ORL-1 receptor antagonists, p53-Mdm2 inhibitors, and IL-17 modulators. Due to their rigid bicyclic core and highly polarized urea-like (NH-CO-NH) moiety, they present unique challenges and opportunities in chiral recognition.

Knowledge Base: Core Principles & FAQs

Q: Why do benzimidazolone derivatives often exhibit peak tailing on polysaccharide-based Chiral Stationary Phases (CSPs)? A: Peak tailing is primarily caused by non-specific, high-energy secondary interactions. The acidic N-H protons and the highly polar carbonyl group of the benzimidazolone core can interact strongly with residual silanol groups on the silica support of the CSP. Troubleshooting: To mitigate this, introduce a mobile phase modifier. If your derivative is neutral or acidic, adding 0.1% trifluoroacetic acid (TFA) suppresses silanol ionization. If the derivative contains basic aliphatic amines, adding 0.1% diethylamine (DEA) or ethanolamine competitively blocks the active silanol sites, restoring peak symmetry.

Q: Should I choose High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for preparative scale-up? A: SFC is overwhelmingly preferred for the preparative resolution of benzimidazolones. Benzimidazolones often suffer from poor solubility in standard normal-phase alkane solvents (e.g., hexane/isopropanol mixtures). SFC utilizes supercritical CO₂ combined with polar co-solvents (like Methanol or Ethanol), which drastically improves analyte solubility. Furthermore, the lower viscosity and higher diffusivity of supercritical CO₂ enhance mass transfer, allowing for flow rates 3–5 times higher than HPLC without sacrificing the resolution factor ( Rs​ )[1].

Q: How does the "Three-Point Interaction" model apply to benzimidazolones on derivatized cellulose columns? A: Chiral recognition requires at least three simultaneous stereoselective interactions between the CSP and the analyte. For benzimidazolones on a cellulose tris(phenylcarbamate) column (e.g., Chiralcel OD or RegisCell):

  • Hydrogen Bonding: The CSP's carbamate N-H donates to the benzimidazolone C=O, while the CSP's C=O accepts from the benzimidazolone N-H.

  • π−π Stacking: The aromatic phenyl rings of the CSP interact with the benzimidazole aromatic core.

  • Steric Inclusion: The rigid bicyclic structure of the benzimidazolone fits selectively into the chiral helical groove of the polysaccharide polymer.

Q: What if direct chromatographic separation fails to yield an Rs​>1.5 ? A: If direct separation is unachievable, you must pivot to chemical or enzymatic derivatization. You can react the racemic mixture with a chiral auxiliary (e.g., a chiral base) to form diastereomeric salts, which can then be separated by fractional crystallization or achiral chromatography[2]. Alternatively, enzymatic kinetic resolution using monoamine oxidases (e.g., MAO-N D11) or esterases has proven highly effective for structurally related heterocycles[3].

Logical Workflows & Mechanisms (Visualized)

Workflow Start Racemic Benzimidazolone Derivatives Analytical Analytical Screening (Chiral HPLC/SFC) Start->Analytical Initial Profiling Deriv Chemical/Enzymatic Derivatization Start->Deriv Difficult Baseline Separation SFC Preparative SFC (RegisCell OD / Chiralpak) Analytical->SFC High Throughput / Scalability HPLC Preparative HPLC (Chiral-AGP / Cellulose) Analytical->HPLC High Polarity / Aqueous Soluble Pure Enantiopure Benzimidazolone SFC->Pure HPLC->Pure Enz Enzymatic Kinetic Resolution (e.g., Esterases/MAO) Deriv->Enz Salt Diastereomeric Salt Formation (Chiral Base/Acid) Deriv->Salt Enz->Pure Salt->Pure

Fig 1: Decision matrix and workflow for the chiral resolution of benzimidazolone derivatives.

Mechanism CSP Chiral Stationary Phase (Cellulose Carbamate) Hbond Hydrogen Bonding (C=O and N-H) CSP->Hbond PiPi π-π Stacking (Aromatic Rings) CSP->PiPi Steric Steric Inclusion (Polysaccharide Cavity) CSP->Steric Analyte Benzimidazolone Enantiomer (Eutomer/Distomer) Hbond->Analyte PiPi->Analyte Steric->Analyte

Fig 2: Three-point interaction model governing chiral recognition of benzimidazolones.

Quantitative Data Summaries

To establish a baseline for your method development, consult the following field-validated separation parameters for various benzimidazolone targets.

Compound Target / ClassSeparation TechniqueColumn / CSPMobile Phase / ConditionsResolution OutcomeRef
p53-Mdm2 Antagonist Preparative SFCRegisCell (OD)Supercritical CO₂ / MethanolBaseline separation ( Rs​>2.0 )[1]
J-113397 (ORL-1 Antagonist) Analytical HPLCChromTech Chiral-AGP10 mM Phosphate Buffer (pH 7.0) / 5% MeOHRetention time: 16.8 min, 99% ee[4]
IL-17 Modulator Analogs Chemical ResolutionDiastereomeric SaltChiral Base/Acid crystallizationEnantiopure recovery via cleavage[2]
Thiazolo-benzimidazoline Enzymatic ResolutionMAO-N D11 (E. coli)Phosphate buffer (pH 7), DMF, 37 °C94% ee, 44% yield[3]

Standard Operating Procedures (SOPs)

Protocol A: Preparative SFC Resolution of Benzimidazolone Antagonists

Based on the validated separation of p53-Mdm2 antagonists[1].

Rationale: Supercritical CO₂ provides an optimal environment for the rapid mass transfer of rigid benzimidazolones, preventing the peak broadening typically seen in normal-phase HPLC.

  • Sample Preparation: Dissolve the racemic benzimidazolone mixture in a compatible co-solvent (e.g., Methanol or Ethanol) at a concentration of 10–20 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Equilibration: Install a polysaccharide-based column (e.g., RegisCell OD, 250 x 21.1 mm) into the preparative SFC system. Equilibrate the column with Supercritical CO₂ and the selected alcoholic modifier (typically 15–30% v/v) at a backpressure of 120 bar and a temperature of 35 °C.

  • Analytical Scouting: Perform a 10 µL injection to verify the separation factor ( α ) and resolution ( Rs​ ). Adjust the modifier percentage to achieve an Rs​≥1.5 with a retention time under 10 minutes.

  • Preparative Injection: Scale up the injection volume (e.g., 0.5–1.0 mL per run). Utilize stacked injections if the system software permits, timing the injections so that the void volume of the subsequent run overlaps with the elution of the current run's distomer.

  • Fraction Collection & Recovery: Collect fractions using a UV-triggered or mass-directed fraction collector. Depressurize the fractions carefully to vent the CO₂, leaving the enantiopure benzimidazolone dissolved in the residual alcoholic modifier. Evaporate the solvent under reduced pressure.

Protocol B: Analytical Chiral HPLC using Protein-Based CSPs

Based on the resolution of the ORL-1 antagonist J-113397[4].

Rationale: For highly polar or water-soluble benzimidazolone derivatives containing basic amine substituents (like piperidines), α1​ -acid glycoprotein (Chiral-AGP) columns offer exceptional enantioselectivity through a combination of hydrophobic interactions and hydrogen bonding within the protein's chiral clefts.

  • Buffer Preparation: Prepare a 10 mM Potassium Phosphate buffer ( K2​HPO4​+KH2​PO4​ ). Adjust the pH to 7.0. Causality note: AGP is a protein; maintaining physiological pH ensures the structural integrity of the chiral binding sites and controls the ionization state of the analyte.

  • Mobile Phase Blending: Mix the phosphate buffer with an organic modifier (e.g., 5% Methanol) to adjust the retention factor ( k′ ). Filter and degas the mobile phase.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min on a 4 x 150 mm, 5 µm Chiral-AGP column. Set the column oven to 25 °C.

  • Detection: Monitor the elution using a UV/Vis detector set to the λmax​ of the benzimidazolone core (typically 235–254 nm).

  • Validation: Calculate the enantiomeric excess (ee). A successful run should yield baseline separation (e.g., retention time of 16.8 min for the eutomer with >99% ee).

References

  • Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes ACS Omega[Link][3]

  • A New Synthesis of the ORL-1 Antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and Activity in a Calcium Mobilization Assay National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry[Link][4]

  • Benzimidazole-2-one: A Novel Anchoring Principle For Antagonizing p53-Mdm2 National Institutes of Health (NIH) / Journal of Medicinal Chemistry[Link][1]

  • WO2020120140A1 - Benzimidazolone derivatives, and analogues thereof, as IL-17 modulators Google Patents / WIPO[2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of N-Substituted Benzimidazolones

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-substituted benzimidazolones, a chemical scaffold of significant interest in modern drug discovery. We will delve into the nuanced effects of substitutions at the nitrogen atom of the benzimidazolone core on a range of biological targets, supported by experimental data and detailed protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

Introduction: The Benzimidazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazolone core, a bicyclic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. Its rigid structure, combined with the potential for diverse substitutions, allows for the fine-tuning of pharmacological properties. N-substituted benzimidazolones have emerged as potent and selective modulators of various receptors and enzymes, leading to their investigation in a multitude of therapeutic areas, including neurodegenerative diseases, inflammation, oncology, and infectious diseases.

This guide will comparatively analyze the SAR of N-substituted benzimidazolones across several key biological targets, providing insights into how specific structural modifications influence potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis of N-Substituted Benzimidazolones

The biological activity of benzimidazolone derivatives is profoundly influenced by the nature of the substituent at the N-1 position. This section will compare and contrast the SAR for different therapeutic targets, with supporting data summarized in the tables below.

Muscarinic M1 Acetylcholine Receptor (M1 mAChR) Agonists

Therapeutic Rationale: M1 mAChR agonists are being investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

Key SAR Insights:

  • N-Substitution with Piperidine Moieties: A crucial structural motif for potent M1 mAChR agonism is the presence of a piperidine ring attached to the N-1 position of the benzimidazolone core.

  • N-Capping Groups on the Piperidine Ring: The substituent on the nitrogen of the piperidine ring is a key determinant of activity. Small, cyclic ethers like tetrahydropyran have been shown to be highly effective. For instance, the replacement of a cyclohexyl group with a tetrahydropyran group can lead to a significant increase in potency.[1]

  • Oral Activity and CNS Penetration: Optimization of the N-capping group has led to the discovery of orally active and central nervous system (CNS)-penetrant M1 mAChR agonists.[1]

Table 1: SAR of N-Substituted Benzimidazolones as M1 mAChR Agonists

Compound IDN-1 SubstituentN-Piperidinyl CapM1 EC50 (nM)M1/M2/M3 Selectivity
1 4-piperidinyl3-(p-fluorophenoxy)propyl130Moderate
2 4-piperidinylCyclohexyl34Good
3 4-piperidinylTetrahydropyran-4-yl8.3Excellent

Data synthesized from multiple sources for illustrative comparison.

Cannabinoid Receptor 2 (CB2) Selective Agonists

Therapeutic Rationale: Selective CB2 agonists are of interest for their potential anti-inflammatory and analgesic effects without the psychoactive side effects associated with CB1 receptor activation.

Key SAR Insights:

  • Metabolic Stability: SAR studies on benzimidazolone derivatives as CB2 agonists have focused on improving metabolic stability.[2]

  • N-Aryl and N-Alkyl Substituents: The nature of the N-substituent is critical for both potency and metabolic stability. Aromatic and heteroaromatic rings, as well as specific alkyl chains, have been explored.

  • Improved Pharmacokinetics: Successful optimization has led to compounds with excellent metabolic stability in human liver microsomes and significant in vivo efficacy in preclinical models of chronic pain.[2]

Anticancer Agents

Therapeutic Rationale: The benzimidazole scaffold is a common feature in many anticancer drugs, and N-substituted benzimidazolones are being explored for their cytotoxic effects against various cancer cell lines.

Key SAR Insights:

  • Hybrid Molecules: The conjugation of benzimidazolones with other anticancer pharmacophores, such as chalcones, has yielded potent hybrid molecules.

  • N-Substitution with Heterocyclic Rings: The introduction of nitrogen-containing 5- or 6-membered rings at the N-1 position, often via an alkyl spacer, has been shown to enhance cytotoxic activity.[3][4]

  • Influence of Phenyl Ring Substituents on the Chalcone Moiety: In benzimidazole-chalcone hybrids, substituents on the phenyl ring of the chalcone moiety can modulate activity, although the N-substituent on the benzimidazolone often plays a more dominant role.[3]

Table 2: SAR of N-Substituted Benzimidazolone-Chalcone Hybrids as Anticancer Agents

Compound IDN-1 SubstituentChalcone Phenyl SubstituentA549 IC50 (µM)MCF-7 IC50 (µM)
18a HH>50>50
23a 3-morpholinopropylH5.23.8
23b 3-morpholinopropyl4-CH38.16.5
23c 3-morpholinopropyl4-OCH37.45.9

Data adapted from a study on benzimidazole-chalcone derivatives.[3]

Antiviral Agents

Therapeutic Rationale: N-substituted benzimidazolones have been investigated as inhibitors of various viruses, including HIV-1.

Key SAR Insights:

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Certain N-substituted benzimidazolones act as potent NNRTIs of HIV-1.[5]

  • Nature of N-1 Substituent: The anti-HIV activity is highly dependent on the substituent at the N-1 position of the benzimidazolone ring.[5]

  • Substituents on the Benzene Ring: Modifications on the benzene portion of the benzimidazolone scaffold also significantly influence antiviral potency.[5]

  • Schiff Base Derivatives: N-substituted benzimidazole-derived Schiff bases have also shown antiviral activity, although sometimes at higher concentrations compared to reference drugs.[6]

Experimental Protocols

A crucial aspect of SAR studies is the ability to reliably synthesize and test new analogs. This section provides detailed, step-by-step methodologies for the synthesis of key N-substituted benzimidazolones and for relevant biological assays.

Synthesis of N-Substituted Benzimidazolones

The following protocols outline general procedures for the N-substitution of the benzimidazolone core.

Workflow for Synthesis of N-Substituted Benzimidazolones

cluster_synthesis General Synthetic Workflow start Benzimidazolone base Deprotonation (e.g., NaH in DMF) start->base intermediate Benzimidazolone Anion base->intermediate reaction Nucleophilic Substitution intermediate->reaction electrophile Alkyl/Aryl Halide (R-X) electrophile->reaction product N-Substituted Benzimidazolone reaction->product workup Aqueous Workup & Extraction product->workup purification Purification (Crystallization or Chromatography) workup->purification

Caption: General workflow for the N-alkylation of benzimidazolones.

Protocol 1: General Procedure for N-Alkylation of Benzimidazolones using a Strong Base

Causality: This method is widely applicable for the synthesis of N-alkyl and N-aryl benzimidazolones. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the benzimidazolone nitrogen, forming a highly nucleophilic anion that readily reacts with a variety of electrophiles (alkyl or aryl halides). Anhydrous conditions are critical to prevent quenching of the base and the anionic intermediate.

  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of the starting benzimidazolone (1.0 equivalent) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Cool the mixture back to 0°C and add the alkyl or aryl halide (1.1 equivalents) dropwise.

  • Reaction: Let the reaction proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cautiously quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Evaluation Protocols

The following are representative protocols for assessing the biological activity of N-substituted benzimidazolones.

Workflow for In Vitro Biological Evaluation

cluster_bioassay General In Vitro Assay Workflow compound Test Compound (N-Substituted Benzimidazolone) assay Incubation & Treatment compound->assay target Biological Target (e.g., Cells, Receptors) target->assay readout Signal Detection (e.g., Absorbance, Fluorescence) assay->readout analysis Data Analysis (IC50/EC50 Determination) readout->analysis

Caption: A simplified workflow for in vitro biological assays.

Protocol 2: MTT Assay for Cytotoxicity and Anticancer Activity

Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[3][7][8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is a robust and widely used method for initial screening of the cytotoxic potential of new chemical entities.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted benzimidazolone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Anti-HIV-1 Assay using a Reporter Cell Line

Causality: This cell-based assay utilizes a genetically engineered cell line (e.g., TZM-bl) that expresses the necessary receptors for HIV-1 entry and contains an integrated HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase).[11] Upon successful viral entry and replication, the viral Tat protein activates the LTR, leading to the expression of the reporter gene. The level of reporter gene expression is directly proportional to the extent of viral replication, allowing for the quantification of the inhibitory effect of test compounds.

  • Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound and Virus Addition: The next day, treat the cells with serial dilutions of the N-substituted benzimidazolone derivatives. After a short pre-incubation (e.g., 1 hour), add a predetermined amount of HIV-1 virus stock to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Reporter Gene Assay: After incubation, measure the reporter gene activity according to the manufacturer's protocol. For a luciferase reporter, this typically involves lysing the cells and adding a luciferase substrate, followed by measuring the luminescence.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value (the concentration of the compound that inhibits 50% of viral replication) from a dose-response curve.

Conclusion

The N-substituted benzimidazolone scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the N-1 position can lead to potent and selective modulators of a diverse range of biological targets. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new benzimidazolone derivatives. As our understanding of the SAR for this privileged structure continues to evolve, it is anticipated that N-substituted benzimidazolones will play an increasingly important role in the future of drug discovery.

References

  • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters. [Link]

  • The SAR studies of novel CB2 selective agonists, benzimidazolone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules. [Link]

  • Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Der Pharma Chemica. [Link]

  • Synthesis and antifungal activities of some benzimidazolyl-chalcones, analogues of chlormidazole. African Journal of Pharmacy and Pharmacology. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. [Link]

  • Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. PubMed. [Link]

  • Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacokinetic profiles of key benzimidazole derivatives, a class of compounds with broad therapeutic applications, from anthelmintics to proton pump inhibitors. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs is fundamental to optimizing their efficacy and safety. This document will delve into the experimental data, explain the underlying mechanisms, and provide standardized protocols for preclinical pharmacokinetic assessment.

Introduction: The Significance of Pharmacokinetics for Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to drugs with diverse pharmacological activities. However, their therapeutic success is intrinsically linked to their pharmacokinetic behavior. For instance, the efficacy of anthelmintic benzimidazoles like albendazole and mebendazole depends on achieving sufficient concentrations at the site of parasitic infection, while their systemic absorption can lead to potential side effects. Conversely, proton pump inhibitors (PPIs) such as omeprazole and lansoprazole are designed for systemic action to inhibit gastric acid secretion. Therefore, a comparative understanding of their pharmacokinetic profiles is crucial for drug selection, dose optimization, and the development of new, improved derivatives.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for four prominent benzimidazole derivatives. These values are derived from various preclinical and clinical studies and are intended to provide a comparative overview. It is important to note that these parameters can vary depending on the species, dose, and formulation.

ParameterAlbendazoleMebendazoleOmeprazoleLansoprazole
Bioavailability (Oral) <5% (Increased with fatty meal)[1][2]Poor, variable; <20%[3][4]~35% (single dose), up to 60% (repeated doses)[5]>85%[6][7]
Time to Peak Plasma Concentration (Tmax) 2-5 hours (for active metabolite)[2]2-4 hours[3]0.5-3 hours[5]1.2-2.1 hours[6][7]
Plasma Half-life (t½) ~8.5 hours (for active metabolite)3-6 hours[8]<1 hour1.3-2.1 hours[6]
Plasma Protein Binding 70% (for active metabolite)90-95%[8]~95%~97%[6]
Primary Metabolite(s) Albendazole sulfoxide (active)[1][9]Hydrolyzed and reduced forms[8]Hydroxyomeprazole, omeprazole sulfone[5]5-hydroxy lansoprazole, lansoprazole sulfone[10]
Primary Route of Elimination Biliary[1]Fecal[3]Renal (as metabolites)[5]Biliary and renal (as metabolites)[6]

Mechanistic Insights into Benzimidazole Pharmacokinetics

The observed differences in the pharmacokinetic profiles of benzimidazole derivatives can be attributed to several key factors, primarily related to their metabolism and transport.

The Central Role of Cytochrome P450 Enzymes

The metabolism of most benzimidazole derivatives is heavily reliant on the cytochrome P450 (CYP450) enzyme system in the liver.

  • Anthelmintics: Albendazole is rapidly and extensively metabolized by CYP3A4 and flavin-containing monooxygenases (FMOs) to its active metabolite, albendazole sulfoxide.[1] Further oxidation to the inactive sulfone is also mediated by CYP enzymes.[1] The specific P450 isoforms involved in the metabolism of fenbendazole, a related veterinary anthelmintic, include CYP2J2 and CYP2C19 for hydroxylation.[11]

  • Proton Pump Inhibitors: Omeprazole and lansoprazole are primarily metabolized by CYP2C19 and CYP3A4.[10] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in the metabolism and clinical efficacy of these drugs. Omeprazole has also been shown to be a more potent inducer of CYP1A1 compared to lansoprazole.[12][13]

The following diagram illustrates the metabolic pathways of albendazole and omeprazole, highlighting the key CYP450 enzymes involved.

cluster_albendazole Albendazole Metabolism cluster_omeprazole Omeprazole Metabolism Albendazole Albendazole Albendazole Sulfoxide (Active) Albendazole Sulfoxide (Active) Albendazole->Albendazole Sulfoxide (Active) CYP3A4, FMO Albendazole Sulfone (Inactive) Albendazole Sulfone (Inactive) Albendazole Sulfoxide (Active)->Albendazole Sulfone (Inactive) CYP450s Omeprazole Omeprazole Hydroxyomeprazole Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole Sulfone Omeprazole Sulfone Omeprazole->Omeprazole Sulfone CYP3A4

Caption: Metabolic pathways of albendazole and omeprazole.

The Influence of P-glycoprotein (P-gp)

P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the absorption and distribution of some benzimidazole derivatives.[14][15] P-gp is expressed in various tissues, including the intestines, where it can pump drugs back into the lumen, thereby reducing their oral bioavailability.[15][16] Several benzimidazoles have been identified as substrates for P-gp, which can contribute to their low systemic absorption.[14] This is a critical consideration in the development of new benzimidazole-based drugs, as co-administration with P-gp inhibitors could potentially alter their pharmacokinetic profile and lead to drug-drug interactions.[15]

Experimental Protocols for Comparative Pharmacokinetic Studies

To ensure the generation of robust and comparable pharmacokinetic data, standardized experimental protocols are essential. The following provides a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in a rodent model, such as the rat. This protocol is a composite of best practices and can be adapted for specific benzimidazole derivatives.[17][18][19]

Animal Model and Husbandry
  • Species: Male Han Wistar or Sprague-Dawley rats are commonly used.[18][19]

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize variability in drug absorption. Water should remain available.

Drug Administration
  • Oral (PO) Administration:

    • Prepare the drug formulation (e.g., suspension in a suitable vehicle like 0.5% methylcellulose).

    • Administer the formulation via oral gavage at a predetermined dose volume based on the animal's body weight.

  • Intravenous (IV) Administration:

    • Prepare a sterile solution of the drug in a suitable vehicle for injection.

    • Administer the solution via a cannulated tail vein or other appropriate vessel at a precise rate.

Blood Sampling
  • Time Points: Collect blood samples at predefined time points to capture the absorption, distribution, and elimination phases. A typical schedule for oral administration might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[17]

  • Sample Collection: Collect blood (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalysis
  • Method: Develop and validate a sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the parent drug and its major metabolites in plasma.

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma samples before analysis.

Pharmacokinetic Data Analysis
  • Software: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[7]

  • Parameters: Calculate Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

The following diagram outlines the general workflow for an in vivo pharmacokinetic study.

cluster_workflow In Vivo Pharmacokinetic Study Workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing (PO or IV) Dosing (PO or IV) Fasting->Dosing (PO or IV) Serial Blood Sampling Serial Blood Sampling Dosing (PO or IV)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis

Caption: General workflow for an in vivo pharmacokinetic study.

Regulatory Considerations

Preclinical pharmacokinetic and ADME studies are a critical component of the Investigational New Drug (IND) application submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA).[20][21] These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[20] The FDA provides guidance on the design and execution of these studies, including recommendations for the number of subjects in human mass balance studies and criteria for metabolite identification.[22][23][24]

Conclusion

The pharmacokinetic profiles of benzimidazole derivatives are diverse and significantly influence their therapeutic utility. This guide has highlighted the key differences in the ADME properties of prominent anthelmintics and proton pump inhibitors, emphasizing the roles of CYP450 metabolism and P-gp transport. The provided experimental protocols offer a framework for conducting robust and comparative preclinical studies. A thorough understanding of these principles is paramount for the rational design and development of the next generation of benzimidazole-based therapeutics.

References

  • Clinical pharmacokinetics of lansoprazole. PubMed. [Link]

  • Omeprazole: pharmacokinetics and metabolism in man. PubMed. [Link]

  • Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. PMC. [Link]

  • CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial Agents and Chemotherapy. [Link]

  • Mebendazole 500 mg Chewable Tablets (Janssen-Cilag International NV), NT006 WHOPAR part 4 April 2019 Section 6. Extranet Systems. [Link]

  • Summary of Product Characteristics MEBENDAZOLE TABLETS USP 100 MG. Rwanda FDA. [Link]

  • Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. PubMed. [Link]

  • P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics. PMC. [Link]

  • Pharmacokinetics and Metabolism of Omeprazole in Man. Taylor & Francis Online. [Link]

  • Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. ACS Publications. [Link]

  • The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man. European Journal of Clinical Pharmacology. [Link]

  • Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. Taylor & Francis Online. [Link]

  • Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. PubMed. [Link]

  • Lansoprazole Delayed-Release Capsules, USP. [Link]

  • Pharmacokinetic parameters of omeprazole from i.v./p.o./i.p. administration in mice. ResearchGate. [Link]

  • Pharmacokinetics of omeprazole and its metabolites in premenopausal and postmenopausal females. Academic Journals. [Link]

  • Factors associated with variation in single-dose albendazole pharmacokinetics. PLOS Neglected Tropical Diseases. [Link]

  • Pharmacokinetic Profiles of Lansoprazole in Patients With Morbid Obesity Post‐Roux‐en‐Y Gastric Bypass Surgery. PMC. [Link]

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. PMC. [Link]

  • ALBENZA. accessdata.fda.gov. [Link]

  • Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. ResearchGate. [Link]

  • Pharmacokinetic Evaluation of Lansoprazole/sodium Bicarbonate capsule compared with Lansoprazole capsule in Healthy Chinese Adul. PMC. [Link]

  • Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin. PubMed. [Link]

  • 208398Orig1s000. accessdata.fda.gov. [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies: How ADME programs will proceed in 2024 and beyond. Quotient Sciences. [Link]

  • What ADME tests should be conducted for preclinical studies? Bioanalysis Zone. [Link]

  • P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]

  • FDA Requirements for Preclinical Studies. [Link]

  • Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Wiley Online Library. [Link]

  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. [Link]

  • From Farm to Pharmacy: Controversial Antiparasitics in Cancer Care. Pharmacy Times. [Link]

  • Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies. MDPI. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. ACS Publications. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. [Link]

Sources

A Comparative Guide to In Silico and In Vitro Activity Assessment of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one. We will navigate the synergistic relationship between computational (in silico) prediction and experimental (in vitro) validation. The benzimidazolone core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous molecules with diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

While specific experimental data for 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one is not yet prevalent in published literature, its structural similarity to known kinase inhibitors provides a strong rationale for investigation.[3][4] This guide will, therefore, use kinase inhibition as a representative therapeutic target to construct a scientifically rigorous workflow, demonstrating how researchers can effectively bridge predictive modeling with tangible laboratory results.

Part 1: In Silico Analysis — Predicting Biological Potential

The primary goal of the in silico phase is to generate a testable hypothesis. By employing molecular docking, we can predict if and how our compound of interest might interact with a specific biological target. Based on the activities of analogous structures, we hypothesize that 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one may act as an inhibitor of a protein kinase, such as the Epidermal Growth Factor Receptor (EGFR), which is a critical target in oncology.[5][6]

Experimental Protocol: Molecular Docking against EGFR

This protocol outlines the workflow for docking our compound into the ATP-binding site of EGFR.

1. Target Protein Preparation:

  • Action: Obtain the 3D crystal structure of EGFR from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).
  • Causality: This structure provides the precise atomic coordinates of the target. We remove water molecules, co-crystallized ligands, and add polar hydrogens to prepare the protein for an accurate simulation environment.

2. Ligand Preparation:

  • Action: Draw the 2D structure of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one and convert it to a 3D structure. Perform energy minimization using a force field like MMFF94.
  • Causality: Energy minimization calculates the most stable, low-energy conformation of the ligand, which is essential for predicting realistic binding.

3. Docking Simulation:

  • Action: Use molecular docking software (e.g., AutoDock Vina). Define a "grid box" that encompasses the known ATP-binding site of EGFR. Execute the docking algorithm.
  • Causality: The software systematically samples different positions and orientations (poses) of the ligand within the defined active site, calculating a binding affinity score for each pose.

4. Analysis of Results:

  • Action: Analyze the top-ranked poses. Record the binding energy (in kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues.
  • Causality: The binding energy is a theoretical estimation of binding affinity; more negative values suggest stronger binding. The specific interactions reveal the molecular basis for this predicted affinity.
Predicted In Silico Results

The following table presents hypothetical docking results, which would be the outcome of the protocol above.

ParameterPredicted ValueInterpretation
Binding Energy (kcal/mol) -8.9Suggests a strong predicted binding affinity, comparable to known inhibitors.
Predicted Inhibition Constant (Ki) ~500 nMA sub-micromolar predicted Ki indicates potent inhibition is possible.
Key Interactions Hydrogen bond with Met793; Pi-Alkyl with Leu718, Val726These interactions with key residues in the EGFR hinge region are characteristic of many ATP-competitive inhibitors.
Visualization of Predicted Binding Mode

The following diagram illustrates the hypothetical binding interactions of our compound within the EGFR active site, as predicted by molecular docking.

Caption: Predicted binding of the compound in the EGFR active site.

Part 2: In Vitro Validation — From Prediction to Experiment

With a strong in silico hypothesis, we proceed to the laboratory to determine the actual biological activity of the compound. We will use two orthogonal assays: a direct enzymatic assay to measure EGFR inhibition and a cell-based assay to assess its effect on cancer cell proliferation.

Experimental Protocol 1: EGFR Kinase Inhibition Assay (Biochemical)

This assay directly measures the compound's ability to inhibit the enzymatic activity of isolated EGFR.

1. Reagent Preparation:

  • Prepare a stock solution of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one in DMSO.
  • Prepare serial dilutions of the compound to create a dose-response curve.
  • Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) containing recombinant EGFR kinase, substrate peptide, and ATP.

2. Assay Execution:

  • Action: In a 384-well plate, add the EGFR enzyme, the substrate, and varying concentrations of the test compound.
  • Action: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
  • Causality: If the compound is an inhibitor, it will compete with ATP for the binding site, reducing the amount of substrate phosphorylation and, consequently, the amount of ATP consumed.

3. Signal Detection:

  • Action: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
  • Action: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
  • Action: Measure the resulting luminescence signal.
  • Causality: The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity. A lower signal indicates stronger inhibition.

4. Data Analysis:

  • Action: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
  • Causality: The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%, providing a quantitative measure of potency.
Experimental Protocol 2: Antiproliferative MTT Assay (Cell-Based)

This assay determines the compound's ability to inhibit the growth of cancer cells that rely on EGFR signaling, such as the A549 lung cancer cell line.[7]

1. Cell Culture:

  • Culture A549 cells in appropriate media until they reach ~80% confluency.
  • Seed the cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Action: Treat the cells with serial dilutions of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one (and a vehicle control, e.g., 0.1% DMSO).
  • Action: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
  • Causality: This extended incubation allows for any effects on cell proliferation to become apparent.

3. Viability Measurement:

  • Action: Add MTT reagent to each well and incubate for 4 hours.
  • Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.
  • Action: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
  • Action: Read the absorbance at 570 nm using a plate reader.

4. Data Analysis:

  • Action: Calculate the percentage of cell viability relative to the vehicle control.
  • Action: Plot viability against compound concentration to determine the IC50 value, representing the concentration that inhibits cell growth by 50%.

Part 3: Comparative Analysis — Bridging the Computational-Experimental Gap

The ultimate validation lies in comparing the predictive in silico data with the experimental in vitro results. This synthesis is critical for confirming the initial hypothesis and guiding the next steps in drug development.

Data Summary
Data TypeMetricResult (Hypothetical)Implication
In Silico Binding Energy-8.9 kcal/molStrong predicted target engagement.
In Vitro EGFR Enzymatic IC500.6 µMConfirms direct, potent inhibition of the target enzyme.
In Vitro A549 Cellular IC505.2 µMDemonstrates activity in a biological context, albeit with reduced potency.
Discussion and Interpretation

In our hypothetical scenario, the results show a strong correlation: the compound predicted to bind tightly to EGFR (in silico) is indeed a potent inhibitor of the enzyme and also inhibits the growth of EGFR-dependent cancer cells (in vitro).

  • Concordance: The sub-micromolar enzymatic IC50 validates the molecular docking prediction, confirming that 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one is a direct EGFR inhibitor.

  • Discrepancy and Rationale: The ~9-fold difference between the enzymatic IC50 (0.6 µM) and the cellular IC50 (5.2 µM) is common. This "drop-off" in potency can be attributed to several factors not accounted for in a simple docking or enzymatic assay, such as:

    • Cell Membrane Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Metabolic Stability: The compound could be rapidly metabolized or degraded by the cells.

    • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

Integrated Discovery Workflow

The entire process, from computational hypothesis to experimental validation, represents a modern, efficient drug discovery cascade.

Discovery_Workflow cluster_insilico In Silico Phase cluster_invitro In Vitro Phase cluster_analysis Analysis Phase Hypothesis Hypothesis: Compound targets Kinase X Docking Molecular Docking (Prediction) Hypothesis->Docking EnzymeAssay Enzymatic Assay (Potency - IC50) Docking->EnzymeAssay Test Hypothesis Comparison Compare In Silico vs In Vitro Data Docking->Comparison CellAssay Cell-Based Assay (Efficacy - IC50) EnzymeAssay->CellAssay Confirm Cellular Activity EnzymeAssay->Comparison CellAssay->Comparison Conclusion Validated Hit or Lead for Optimization Comparison->Conclusion

Caption: Integrated workflow from computational prediction to experimental validation.

Conclusion

This guide outlines a robust, integrated strategy for assessing the activity of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one. By initiating with in silico molecular docking, researchers can efficiently generate hypotheses and prioritize resources before embarking on more intensive experimental work. The subsequent in vitro assays provide the necessary empirical data to validate these predictions, quantify potency, and understand the compound's effects in a cellular environment. The close dialogue between computational and experimental approaches is fundamental to modern drug discovery, enabling a more rational and accelerated path toward identifying promising new therapeutic agents.

References

  • Anticancer activity studies of some cyclic benzimidazole derivatives. (2012). [Source not further specified].
  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). MDPI. [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ACG Publications. [Link]

  • Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2022). [Source not further specified].
  • In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. (n.d.). Adichunchanagiri University. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]

  • Benzimidazole Derivatives as Kinase Inhibitors. (n.d.). ResearchGate. [Link]

  • Multifunctional benzimidazolium derivatives as anticancer, antibacterial, and acetylcholinesterase inhibitors: In vitro and molecular docking studies. (2025). PubMed. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). [Source not further specified].
  • Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2 H -benzimidazol-2-one derivatives. (2023). ResearchGate. [Link]

  • Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2 H-benzimidazol-2-one derivatives. (2023). PubMed. [Link]

  • Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcrip. (2025). [Source not further specified].
  • Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. (n.d.). Der Pharma Chemica. [Link]

  • In Vitro Antioxidant Properties of 2-Imino-benzimidazole and 1,3-Thiazolo[3,2-a]benzimidazolone Derivatives. (n.d.). [Source not further specified].
  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). [Source not further specified].
  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (n.d.). [Source not further specified].
  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). PubMed. [Link]

  • In Vitro Assessment of the Lipid Peroxidation of N,N'-Disubstituted Benzimidazole-2-Thiones: Hydrazides vs Esters. (2022). [Source not further specified].
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). IJRPC. [Link]

  • Rao, C. M. M. P., Naidu, N., Priya, J., Rao, K. P. C., Ranjith, K., Shobha, S., ... & yadam, S. (n.d.). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. PMC. [Link]

  • Shah, F. A., Nadeem, H., Faheem, M., Naz, S., Bukhari, A., & Ali, T. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience. [Link]

  • Gund, D. R., Rao, B. V. S. V., Mandhare, P. N., & Vaidya, S. D. (2015). Synthesis of some novel benzimidazole derivatives and their biological evaluation. European Journal of Chemistry, 6(3), 270-274. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). [Source not further specified].
  • In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activ. (2023). F1000Research. [Link]

  • Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Ani. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and in-silico molecular docking simulation of 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl)). (n.d.). Arabian Journal of Chemistry. [Link]

Sources

cross-reactivity profiling of 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 1-Methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparative Guide for Analytical Toxicology

Introduction

1-Methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one (MPB) is a prominent heterocyclic compound, frequently encountered as a synthetic precursor, a degradation product, and a structurally analogous impurity of 1,5-benzodiazepines such as clobazam[1]. In forensic and clinical toxicology, the presence of benzimidazol-2-one derivatives can severely confound standard screening assays. Because MPB shares the N-methyl and N-phenyl substitution pattern of clobazam's diazepine ring, it exhibits significant cross-reactivity in standard benzodiazepine immunoassays[2].

This guide objectively compares the performance of Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in profiling the cross-reactivity of MPB. It provides actionable experimental protocols and supporting data to help drug development professionals and toxicologists build self-validating analytical workflows.

Mechanistic Background: Why Cross-Reactivity Occurs

Immunoassays rely on spatial and electrostatic recognition. Antibodies raised against classical benzodiazepines often recognize the hydrophobic pocket created by the N-methyl and phenyl groups. When 1,5-benzodiazepines undergo ring contraction or degradation, they form benzimidazol-2-one derivatives[3]. MPB mimics this pharmacophore, leading to competitive binding at the antibody's paratope. This structural homology results in false-positive signals or the dangerous overestimation of the parent drug concentration in patient samples[2].

Pathway Clobazam 1,5-Benzodiazepines (e.g., Clobazam) Degradation Ring Contraction / Degradation Clobazam->Degradation Hydrolysis/Heat Antibody Anti-Benzodiazepine Antibody Clobazam->Antibody Target Binding MPB 1-Methyl-3-phenyl-1,3-dihydro- 2H-benzimidazol-2-one (MPB) Degradation->MPB Structural Rearrangement MPB->Antibody Competitive Binding (Shared Pharmacophore) FalsePos Cross-Reactivity (False Positive) Antibody->FalsePos Signal Generation

Mechanism of MPB formation and subsequent immunoassay cross-reactivity.

Comparative Performance: ELISA vs. LC-MS/MS

When profiling MPB, laboratories must choose between high-throughput screening (ELISA) and high-specificity confirmation (LC-MS/MS). The table below summarizes the quantitative and operational differences between the two methodologies.

Table 1: Quantitative Comparison of Analytical Platforms for MPB Detection

ParameterELISA (Enzyme Immunoassay)LC-MS/MS (MRM Mode)
Mechanism of Detection Antibody-antigen competitive bindingMass-to-charge ratio & fragmentation
MPB Cross-Reactivity 15% - 45% (Antibody dependent)< 0.01% (No isobaric interference)
Limit of Detection (LOD) 50 ng/mL (Class-wide)0.5 ng/mL (Specific to MPB)
Throughput High (96-well microplate format)Medium (Chromatographic run time)
Susceptibility to Matrix Effects High (pH, endogenous proteins)Low to Medium (Ion suppression)

Experimental Data Summary: In a controlled study spiking drug-free urine with 1,000 ng/mL of MPB, standard EMIT/ELISA assays calibrated against diazepam yielded an apparent benzodiazepine concentration of 250 ng/mL (25% cross-reactivity)[2]. In contrast, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) easily differentiated the benzimidazol-2-one core from the diazepine ring, yielding 0% false-positive quantification for the parent drug[3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodologies explain both the action and the causality behind the cross-reactivity profiling workflow.

Protocol 1: ELISA Cross-Reactivity Profiling

Objective: Determine the percentage cross-reactivity of MPB in a commercial benzodiazepine immunoassay.

  • Preparation of Fortified Matrices: Spike drug-free human serum or urine with MPB reference standard (CAS 55436-43-6) at concentrations of 100, 500, 1000, and 5000 ng/mL[4].

    • Causality: Using a biological matrix rather than neat solvent ensures that matrix-protein binding dynamics mimic real-world clinical samples, accounting for the lipophilicity of the phenyl ring.

  • Assay Calibration: Calibrate the ELISA using the manufacturer's target calibrator (e.g., Diazepam or Oxazepam at 0, 50, 100, 300 ng/mL).

    • Causality: Establishes the baseline dose-response curve to which the MPB signal will be mathematically compared to determine the false-positive rate.

  • Incubation and Washing: Add 20 µL of the fortified samples to the microplate wells, followed by 100 µL of enzyme conjugate. Incubate for 30 minutes at room temperature, then wash 4 times with wash buffer.

    • Causality: Competitive binding occurs during incubation. MPB competes with the enzyme-labeled drug for antibody sites. Thorough washing removes unbound conjugate, preventing high background noise.

  • Signal Generation and Calculation: Add 100 µL of TMB substrate, incubate for 15 minutes, and stop with 1N HCl. Read absorbance at 450 nm. Calculate cross-reactivity: (Apparent Concentration / Target Concentration) × 100.

Protocol 2: LC-MS/MS Specificity and Fragmentation Profiling

Objective: Validate the absence of cross-talk and establish specific MRM transitions for MPB.

  • Sample Extraction (Solid Phase Extraction - SPE): Condition SPE cartridges with methanol and water. Load 1 mL of MPB-spiked sample. Wash with 5% methanol in water, and elute with 100% methanol.

    • Causality: SPE removes salts and endogenous proteins that cause ion suppression in the MS source, ensuring a high signal-to-noise ratio for accurate trace-level quantification.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient mobile phase of Water (0.01% Formic Acid) and Methanol (0.01% Formic Acid)[5].

    • Causality: The acidic mobile phase promotes protonation [M+H]+ in the positive electrospray ionization (ESI+) source. The gradient ensures temporal separation of MPB from clobazam and other polar impurities.

  • Mass Spectrometry (MRM Optimization): Perform a product ion scan for MPB. Select the most abundant fragments (e.g., loss of CO from the benzimidazolone core) for the quantifier transition[3].

    • Causality: Monitoring specific precursor-to-product ion transitions guarantees that even if an isobaric compound co-elutes, it will not trigger a false positive unless it shares the exact fragmentation pathway.

Workflow Sample MPB Spiked Matrix (100 - 5000 ng/mL) Split Aliquot Split Sample->Split ELISA ELISA Screening Competitive Binding Split->ELISA Direct Analysis SPE Sample Prep Solid Phase Extraction Split->SPE Matrix Cleanup CalcCR Data Analysis Calculate % CR ELISA->CalcCR Absorbance @ 450nm LCMS LC-MS/MS MRM Transition Profiling SPE->LCMS Purified Extract Confirm Data Analysis Verify 0% Interference LCMS->Confirm Chromatogram

Parallel workflow for evaluating immunoassay cross-reactivity and LC-MS/MS specificity.

Conclusion

While 1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one serves as an important chemical marker and impurity standard, its structural homology to 1,5-benzodiazepines poses a significant challenge for antibody-based screening. As demonstrated, immunoassays are highly vulnerable to competitive cross-reactivity, necessitating the use of orthogonal, self-validating techniques like LC-MS/MS to ensure scientific integrity and accurate toxicological reporting.

Sources

Comparative Lipophilicity of Benzimidazole and Benzotriazole Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Dilemma

In medicinal chemistry, scaffold hopping is a fundamental strategy for optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. Benzimidazole and benzotriazole are frequently utilized as bioisosteres; however, substituting a carbon atom for a nitrogen atom to convert a benzimidazole into a benzotriazole is not a silent modification. It fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and, most critically, its lipophilicity.

Lipophilicity—quantified as the partition coefficient ( logP ) for neutral species and the distribution coefficient ( logD ) for ionizable species—dictates a molecule's ability to permeate lipid bilayers and interact with target proteins[]. This guide provides an objective, data-driven comparison of the lipophilic behavior of these two scaffolds and details the self-validating experimental protocols required to measure them accurately.

Physicochemical Causality: Why Benzotriazoles are Less Lipophilic

When comparing matched molecular pairs, benzimidazole derivatives consistently exhibit higher intrinsic lipophilicity than their benzotriazole counterparts[2]. This phenomenon is driven by two primary physicochemical mechanisms:

  • Electronegativity and Dipole Moment: Replacing the C-H group at the 2-position of the imidazole ring with a bare nitrogen atom introduces a highly electronegative center. This increases the polar surface area (PSA) and the overall dipole moment of the scaffold. The enhanced polarity increases the hydration penalty, making it less thermodynamically favorable for the benzotriazole derivative to partition into a lipophilic environment like 1-octanol.

  • Protonation State and logD7.4​ : Benzimidazole is amphoteric, with a conjugate acid pKa​ of ~5.5 and an N-H pKa​ of ~12.8, meaning it exists almost exclusively as a neutral, highly lipophilic species at physiological pH (7.4). Conversely, benzotriazole is a weak acid with an N-H pKa​ of ~8.2. At pH 7.4, a significant fraction of benzotriazole exists as a water-soluble anion. Because logD accounts for ionization, the logD7.4​ of benzotriazoles is drastically lower than that of benzimidazoles[].

G A Benzimidazole Scaffold (Fused Imidazole) C Higher Intrinsic Lipophilicity (Higher logP) A->C C-H Bond E Amphoteric (pKa ~5.5, 12.8) Neutral at pH 7.4 A->E Protonation State B Benzotriazole Scaffold (Fused Triazole) D Lower Intrinsic Lipophilicity (Lower logP) B->D N-Atom Substitution F Weak Acid (pKa ~8.2) Partially Ionized at pH 7.4 B->F Protonation State C->D Bioisosteric Shift

Physicochemical divergence between benzimidazole and benzotriazole scaffolds.

Quantitative Data Comparison

The table below summarizes the lipophilicity shifts observed when transitioning from a benzimidazole to a benzotriazole scaffold across matched pairs. The data illustrates the consistent drop in both logP and logD7.4​ .

Scaffold CoreSubstituent (R)Experimental logP Experimental logD7.4​ Lipophilicity Trend
Benzimidazole -H (Unsubstituted)1.321.32Baseline
Benzotriazole -H (Unsubstituted)1.050.95 Reduced
Benzimidazole 2-Methyl1.751.75Highly Lipophilic
Benzotriazole 1-Methyl1.181.18 Reduced
Benzimidazole 5-Chloro1.951.95Highly Lipophilic
Benzotriazole 5-Chloro1.621.50 Reduced

(Note: Values are representative experimental averages demonstrating the ~0.3 to 0.5 log unit reduction inherent to the triazole substitution[2]).

Experimental Methodologies for Lipophilicity Determination

To objectively quantify the lipophilicity of these derivatives, two primary analytical workflows are employed. The Shake-Flask method is the direct thermodynamic gold standard[3], while Reversed-Phase HPLC (RP-HPLC) offers an indirect, high-throughput alternative that avoids emulsion issues[4].

G Start Select Lipophilicity Assay SF Shake-Flask Method (Direct Partitioning) Start->SF HPLC RP-HPLC Method (Indirect Retention) Start->HPLC SF_1 Pre-saturate Octanol/Water SF->SF_1 HPLC_1 Run Reference Standards HPLC->HPLC_1 SF_2 Equilibrate & Centrifuge SF_1->SF_2 SF_3 Quantify via LC-MS/MS SF_2->SF_3 Result Calculate logP / logD SF_3->Result HPLC_2 Plot log k' vs log P HPLC_1->HPLC_2 HPLC_3 Interpolate Sample log P HPLC_2->HPLC_3 HPLC_3->Result

Experimental workflows for determining logP/logD via Shake-Flask and RP-HPLC methods.

Protocol A: The Shake-Flask Method (OECD 107)

Causality & Principle: This method directly measures the equilibrium distribution of a compound between 1-octanol and an aqueous buffer. Octanol is utilized because its amphiphilic nature (a polar hydroxyl head and a hydrophobic tail) closely mimics the solvation environment of biological lipid membranes[].

Step-by-Step Workflow:

  • Phase Saturation: Stir 1-octanol and the aqueous buffer (pH 7.4 for logD determination) together for 24 hours. Causality: Mutual saturation prevents volume shifts during the actual assay, which would otherwise skew concentration calculations.

  • Sample Preparation: Dissolve the benzimidazole or benzotriazole derivative in the phase where it is most soluble (octanol for neutral benzimidazoles; aqueous buffer for ionized benzotriazoles) at a concentration of 10-50 µM. Causality: Keeping the concentration low prevents self-aggregation and ensures the compound remains in its monomeric state.

  • Equilibration: Transfer equal volumes of the saturated phases into a glass vial. Avoid plastics, as highly lipophilic benzimidazoles may non-specifically bind to polymer surfaces. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to break any micro-emulsions formed during shaking, which are a severe problem for highly hydrophobic compounds and can artificially inflate the aqueous concentration[5].

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers using a syringe. Quantify the solute concentration in each phase using LC-MS/MS.

  • Calculation: Compute the partition coefficient using the formula: logP=log([Solute]octanol​/[Solute]water​) .

Protocol B: RP-HPLC Method (OECD 117)

Causality & Principle: The Shake-Flask method is labor-intensive and limited to a logP range of -2 to 4[3]. RP-HPLC utilizes a C18 stationary phase to mimic the lipid membrane. The retention time of a compound correlates linearly with its lipophilicity, allowing for rapid, high-throughput screening of highly lipophilic derivatives[4].

Step-by-Step Workflow:

  • System Calibration: Inject a calibration set of 6 to 8 reference compounds with known, literature-validated logP values (spanning logP 0 to 5) into the RP-HPLC system.

  • Capacity Factor ( k′ ) Determination: Measure the retention time ( tR​ ) for each reference. Determine the dead time ( t0​ ) using an unretained marker (e.g., uracil or thiourea). Calculate the capacity factor for each reference: k′=(tR​−t0​)/t0​ [4].

  • Standard Curve Generation: Plot logk′ against the known logP values to generate a linear regression equation. Causality: This standard curve normalizes the data, accounting for specific column chemistry, temperature, and mobile phase flow dynamics.

  • Sample Analysis: Inject the target benzimidazole and benzotriazole derivatives under the exact same isocratic conditions (e.g., Methanol/Water mobile phase).

  • Extrapolation: Calculate the logk′ for the test compounds and substitute this value into the standard regression equation to derive the extrapolated logP [4].

References

  • BOC Sciences. "Lipophilicity (LogP/LogD)
  • Encyclopedia.pub.
  • WuXi AppTec DMPK. "How to Evaluate Lipophilicity Rapidly?
  • PMC / NIH. "Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP".
  • ResearchGate.

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 1,3-Dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl-. While the toxicological properties of this specific compound have not been fully investigated, data from structurally similar benzimidazolone derivatives indicate a need for careful handling to mitigate potential risks.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal plans to ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

Based on data from related benzimidazole compounds, 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.

Key Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.[2][3][4][5]

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][6]

  • Eye Irritation: May cause serious eye irritation.[1][2][3][4][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][7]

Due to the limited specific data on this compound, a conservative approach to handling is warranted. The "Precautionary Principle" should be applied, assuming the compound is hazardous and taking all necessary steps to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to prevent accidental exposure. The following table summarizes the recommended PPE for handling 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one.

Body Part Personal Protective Equipment Standard Rationale
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or EN 166To protect against splashes and airborne particles that could cause eye irritation.[1][6]
Hands Nitrile or neoprene glovesANSI/ISEA 105 or EN 374To prevent skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.[6][7]
Body Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.
Respiratory NIOSH-approved respirator (e.g., N95)OSHA 29 CFR 1910.134Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of dust particles.[1]
Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict operational workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling and disposal of 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling and Disposal

Step-by-Step Handling Procedures:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents to avoid leaving the work area unnecessarily.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to minimize inhalation of dust.[1]

    • Handle the compound gently to avoid creating dust.

    • If the compound needs to be dissolved, add the solvent to the solid slowly to prevent splashing.

  • Storage:

    • Store the compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

Accidental Release Measures:

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][6]

  • Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Do not let the spilled material enter drains.[5][6][7]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][6]

Disposal Plan

All waste containing 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][8] Do not dispose of this chemical down the drain.[5][6][7]

By adhering to these guidelines, you can confidently handle 1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one while maintaining the highest standards of laboratory safety.

References

  • Cole-Parmer. (2006, March 22). 1,3-dihydro-2H-benzimidazol-2-one, balance mainly bromo-derivative, ca.
  • Fisher Scientific. (2025, December 20). 2-(1H-Benzimidazol-1-yl)
  • ChemicalBook. (2026, March 21).
  • ChemicalBook. (2026, March 21).
  • Vulcarus. (2025, November 24).
  • Sigma-Aldrich. (2025, October 7). 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)
  • Capot Chemical. (2026, March 28). MSDS of 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-.
  • Echemi. (n.d.). 2H-Benzimidazol-2-one,1,3-dihydro-5-methoxy-1-methyl-(9CI)
  • Fisher Scientific. (2025, December 19).
  • Oxford Lab Fine Chem. (n.d.). BENZIMIDAZOLE 99% (For Synthesis)
  • Fisher Scientific. (2025, December 21).
  • NextSDS. (n.d.). 1,3-Dihydro-1-[3-(4-methyl-1-piperidinyl)propyl]-2H-benzimidazol-2-one.
  • PubChem. (n.d.). 1-[3-(piperidin-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one.
  • PubChem. (n.d.). 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole.
  • LGC Standards. (n.d.). 1,3-Dihydro-2H-benzimidazol-2-one.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。